Product packaging for LY164929(Cat. No.:CAS No. 429653-73-6)

LY164929

Cat. No.: B1683609
CAS No.: 429653-73-6
M. Wt: 384.4 g/mol
InChI Key: ITMLWGWTDWJSRZ-PXLXIMEGSA-N
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Description

Y16, also known as RhoA-IN-Y16, is a RhoA inhibitor, Y16 blocks the binding of LARG, a DBL-family Rho guanine nucleotide exchange factor, with Rho (Kd = 80 nM). Y16 specifically inhibits LARG catalyzed activation of RhoA and RhoA signaling pathways. Y16 blocks the growth and migration of MCF7 breast cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O3 B1683609 LY164929 CAS No. 429653-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLWGWTDWJSRZ-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429653-73-6
Record name 429653-73-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis Protocol for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Data

While a specific peer-reviewed publication detailing the synthesis and characterization of Y16 is not publicly available, the following data has been compiled from chemical supplier databases.

PropertyValueSource
Molecular Formula C₂₄H₂₀N₂O₃[1]
Molecular Weight 384.43 g/mol [1]
CAS Number 429653-73-6[1]
Appearance Not Reported
Melting Point Not Reported
Solubility Not Reported
¹H NMR Data Not Reported
¹³C NMR Data Not Reported
Mass Spec Data Not Reported
IR Data Not Reported

Proposed Synthesis Pathway

The synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is anticipated to proceed via a two-step process, culminating in a Knoevenagel condensation. The overall reaction scheme is presented below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Starting Materials cluster_1 Step 2: Knoevenagel Condensation SM1 Phenylhydrazine + Diethyl Malonate P1 1-Phenylpyrazolidine-3,5-dione SM1->P1 Condensation SM2 3-Hydroxybenzaldehyde + 3-Methylbenzyl Bromide P2 3-[(3-methylphenyl)methoxy]benzaldehyde SM2->P2 Williamson Ether Synthesis Reactants 1-Phenylpyrazolidine-3,5-dione + 3-[(3-methylphenyl)methoxy]benzaldehyde P1->Reactants P2->Reactants Product (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) Reactants->Product Base Catalyst (e.g., Piperidine, Acetic Acid)

Figure 1: Proposed two-step synthesis pathway for Y16.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the necessary starting materials and the final product based on standard organic chemistry methodologies.

Part 1: Synthesis of Starting Materials

1.1: Synthesis of 1-Phenylpyrazolidine-3,5-dione

This procedure involves the condensation of phenylhydrazine with diethyl malonate.

  • Reagents and Solvents:

    • Phenylhydrazine

    • Diethyl malonate

    • Sodium ethoxide

    • Ethanol (absolute)

    • Hydrochloric acid (concentrated)

    • Water (distilled)

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, diethyl malonate is added dropwise with stirring at room temperature.

    • Phenylhydrazine is then added to the reaction mixture, and the solution is refluxed for several hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

    • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 1-phenylpyrazolidine-3,5-dione.

1.2: Synthesis of 3-[(3-methylphenyl)methoxy]benzaldehyde

This synthesis is achieved through a Williamson ether synthesis between 3-hydroxybenzaldehyde and 3-methylbenzyl bromide.

  • Reagents and Solvents:

    • 3-Hydroxybenzaldehyde

    • 3-Methylbenzyl bromide

    • Potassium carbonate (or another suitable base)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • 3-Hydroxybenzaldehyde and potassium carbonate are dissolved in a suitable solvent like acetone or DMF.

    • 3-Methylbenzyl bromide is added to the mixture.

    • The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the inorganic salts are removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-[(3-methylphenyl)methoxy]benzaldehyde.

Part 2: Synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) via Knoevenagel Condensation

This final step involves the base-catalyzed condensation of the two synthesized precursors.

  • Reagents and Solvents:

    • 1-Phenylpyrazolidine-3,5-dione

    • 3-[(3-methylphenyl)methoxy]benzaldehyde

    • Piperidine (catalyst)

    • Glacial acetic acid (co-catalyst)

    • Ethanol or Toluene (solvent)

  • Procedure:

    • Equimolar amounts of 1-phenylpyrazolidine-3,5-dione and 3-[(3-methylphenyl)methoxy]benzaldehyde are dissolved in a suitable solvent such as ethanol or toluene.

    • A catalytic amount of piperidine and a few drops of glacial acetic acid are added to the reaction mixture.

    • The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

    • The solid product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) to yield the final compound.

Involvement in RhoA Signaling Pathway

Y16 is a known inhibitor of the RhoA signaling pathway. This pathway is integral to regulating various cellular processes. Y16 exerts its effect by preventing the interaction between the guanine nucleotide exchange factor LARG and the small GTPase RhoA. This inhibition blocks the exchange of GDP for GTP on RhoA, thereby keeping it in its inactive state and preventing downstream signaling.

RhoA_Signaling_Pathway GPCR GPCR LARG LARG (RhoGEF) GPCR->LARG Activates RhoA_GDP RhoA-GDP (Inactive) LARG->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Cytoskeletal Reorganization (Stress Fibers, Focal Adhesions) ROCK->Cytoskeleton Phosphorylates Substrates Y16 Y16 Y16->LARG Inhibits Interaction with RhoA

References

Spectroscopic analysis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic and analytical overview of the novel compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. The information presented herein is a comprehensive summary based on established knowledge of the pyrazolidine-3,5-dione scaffold and its derivatives, offering a predictive spectroscopic profile essential for its identification, characterization, and further development in medicinal chemistry. Due to the novelty of this specific molecule, the presented data is a representative projection based on analogous structures found in the scientific literature.

Introduction

Pyrazolidine-3,5-dione derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties. The title compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, represents a new analogue with potential for novel biological activities. This guide outlines the expected spectroscopic characteristics and the methodologies for their determination, providing a foundational reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. These predictions are derived from the analysis of structurally similar compounds and general spectroscopic principles for this chemical class.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80 - 7.20m13HAr-H
~7.10s1H=CH
~5.15s2HO-CH₂-Ar
~2.40s3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165 - 170C=O (Pyrazolidine-3,5-dione)
~159.0C-O (Ar)
~145.0C=CH
~140 - 120Ar-C
~115.0=CH
~70.0O-CH₂-Ar
~21.5Ar-CH₃

Table 3: Predicted Infrared (IR) Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3060mAr C-H str.
~2940wAliphatic C-H str.
~1700, ~1720sC=O str. (Pyrazolidine-3,5-dione)
~1645sC=C str.
~1540mC-N str.
~1250sC-O str.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
[M+H]⁺Molecular Ion Peak
[M+Na]⁺Sodium Adduct

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and spectroscopic characterization of pyrazolidine-3,5-dione derivatives, adapted for the title compound.[1]

Synthesis

The synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione would typically involve a Knoevenagel condensation between 1-phenylpyrazolidine-3,5-dione and 3-[(3-methylphenyl)methoxy]benzaldehyde.

  • Materials: 1-phenylpyrazolidine-3,5-dione, 3-[(3-methylphenyl)methoxy]benzaldehyde, ethanol, piperidine.

  • Procedure:

    • Dissolve equimolar amounts of 1-phenylpyrazolidine-3,5-dione and 3-[(3-methylphenyl)methoxy]benzaldehyde in absolute ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample would be prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry (MS): High-resolution mass spectra would be acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Thin Layer Chromatography (TLC): The purity of the synthesized compound would be monitored using silica gel G plates with a suitable solvent system, and visualization would be achieved under UV light or with iodine vapor.[1]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

Spectroscopic_Analysis_Workflow cluster_se Spectroscopic Analysis Synthesis Synthesis of Target Compound Purification Purification (Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Data_Analysis Data Interpretation & Reporting NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides a robust framework for the spectroscopic analysis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. The predictive data and detailed methodologies will be invaluable for researchers involved in the synthesis, characterization, and evaluation of this and related novel chemical entities.

References

An In-depth Technical Guide to (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16): A Selective Inhibitor of RhoA Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, commonly known as Y16, is a potent and selective small molecule inhibitor of the RhoA signaling pathway. By specifically disrupting the interaction between RhoA and its guanine nucleotide exchange factor (GEF), LARG, Y16 has emerged as a valuable tool for investigating the multifaceted roles of RhoA in cellular processes and as a potential therapeutic agent in diseases characterized by aberrant RhoA activity, such as cancer and hypertension. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthesis protocol, and the well-documented biological activity and mechanism of action of Y16.

Chemical and Physical Properties

The fundamental physicochemical properties of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₂₄H₂₀N₂O₃[1]
Molecular Weight 384.43 g/mol [2][3]
CAS Number 429653-73-6[1][2]
Appearance Pink to red solid[3]
Solubility DMSO: 39 mg/mL (101.44 mM)[2]
Purity (typical) ≥98% (HPLC)[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[3]

Synonyms: Y16, RhoA-IN-Y16, 4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione[1].

Synthesis and Characterization

Plausible Experimental Protocol: Knoevenagel Condensation

The following is a generalized experimental protocol based on known procedures for similar compounds[4][5][6].

Step 1: Synthesis of 3-[(3-methylphenyl)methoxy]benzaldehyde

This intermediate can be prepared via a Williamson ether synthesis from 3-hydroxybenzaldehyde and 3-methylbenzyl bromide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.

Step 2: Knoevenagel Condensation to form Y16

  • To a solution of 1-phenylpyrazolidine-3,5-dione (1 equivalent) and 3-[(3-methylphenyl)methoxy]benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a catalytic amount of a weak base (e.g., piperidine, ammonium carbonate)[4][5].

  • Reflux the reaction mixture for a specified time (typically 3-20 minutes, reaction progress can be monitored by TLC)[4].

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16), is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Spectral Characterization

A Certificate of Analysis for a commercial sample of Y16 indicates that the ¹H NMR and Mass Spectrometry data are consistent with its chemical structure[3]. Although the raw data is not provided, the expected spectral characteristics are outlined below based on the known structure and data from analogous compounds[7][8].

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and substituted phenyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group protons, and a characteristic signal for the exocyclic vinyl proton.
¹³C NMR Resonances for the carbonyl carbons of the pyrazolidine-3,5-dione ring (typically in the range of δ 165-170 ppm), aromatic carbons, the benzylic methylene carbon, the methyl carbon, and the vinyl carbons[7][8].
IR Spectroscopy Characteristic absorption bands for C=O stretching of the dione (around 1700 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ether linkage.
Mass Spectrometry A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 384.43.

Biological Activity and Mechanism of Action

Y16 is a well-characterized inhibitor of the RhoA signaling pathway. It exerts its effect by selectively targeting the interaction between RhoA and the Dbl-family Rho guanine nucleotide exchange factor (GEF), LARG[2][9].

Mechanism of Action

Y16 binds to a junction site of the DH-PH domains of LARG, which is a critical region for its interaction with RhoA. This binding sterically hinders the association of LARG with RhoA, thereby preventing the LARG-catalyzed exchange of GDP for GTP on RhoA. Consequently, RhoA remains in its inactive, GDP-bound state. The binding affinity of Y16 to LARG has been determined to be approximately 80 nM (Kd)[2]. Importantly, Y16 shows selectivity for G-protein-coupled RhoGEFs like LARG, p115-RhoGEF, and PDZ-RhoGEF, with no significant effect on other Dbl family RhoGEFs or Rho effectors[2][10].

Signaling Pathway

The inhibitory action of Y16 on the LARG-RhoA interaction effectively blocks the downstream signaling cascade mediated by active, GTP-bound RhoA. This includes the activation of Rho-associated kinase (ROCK), which in turn phosphorylates various substrates to regulate cellular processes such as stress fiber formation, focal adhesion assembly, cell migration, and smooth muscle contraction.

RhoA_Signaling_Pathway GPCR GPCR G_protein Gα12/13 GPCR->G_protein Ligand LARG LARG (RhoGEF) G_protein->LARG RhoA_GTP RhoA-GTP (Active) LARG->RhoA_GTP GDP/GTP Exchange Y16 Y16 Y16->LARG Inhibits Interaction with RhoA RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->LARG ROCK ROCK RhoA_GTP->ROCK Downstream Downstream Effectors (e.g., MLC, LIMK) ROCK->Downstream Cellular_Responses Cellular Responses (Stress Fibers, Migration, etc.) Downstream->Cellular_Responses

Caption: The inhibitory effect of Y16 on the RhoA signaling pathway.

Experimental Applications

Y16 is a valuable tool for studying RhoA-mediated cellular functions. In cell-based assays, it has been shown to:

  • Inhibit serum-induced RhoA activation in a dose-dependent manner[10].

  • Suppress the formation of mammary spheres in MCF7 breast cancer cells[2].

  • Inhibit the growth, migration, and invasion of breast cancer cells[10].

  • Work synergistically with Rhosin, another RhoA inhibitor, to block LARG-RhoA interaction and subsequent signaling[2].

A typical workflow for assessing the in-vitro efficacy of Y16 is as follows:

Y16_Experimental_Workflow Cell_Culture Cell Culture (e.g., Breast Cancer Cells) Y16_Treatment Treatment with Y16 (Varying Concentrations) Cell_Culture->Y16_Treatment Incubation Incubation Y16_Treatment->Incubation Assay Functional Assays Incubation->Assay Migration Migration/Invasion Assay Assay->Migration Proliferation Proliferation Assay Assay->Proliferation Signaling Western Blot for Downstream Targets Assay->Signaling Data Data Analysis Migration->Data Proliferation->Data Signaling->Data

Caption: A generalized workflow for evaluating the cellular effects of Y16.

Conclusion

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) is a specific and potent inhibitor of the RhoA signaling pathway. Its well-defined mechanism of action, targeting the LARG-RhoA interaction, makes it an indispensable research tool for dissecting the complex roles of RhoA in health and disease. The information provided in this technical guide, including its physicochemical properties, a plausible synthetic route, and detailed biological activity, serves as a valuable resource for researchers and drug development professionals working in the fields of cell biology, oncology, and cardiovascular diseases. Further studies to elucidate its full therapeutic potential are warranted.

References

Phenylpyrazolidine-3,5-dione Derivatives: A Deep Dive into Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of phenylpyrazolidine-3,5-dione derivatives. This whitepaper details the molecular interactions and signaling pathways through which these compounds exert their therapeutic effects, primarily as anti-inflammatory and uricosuric agents.

The core mechanism of action for many phenylpyrazolidine-3,5-dione derivatives lies in their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking the action of COX enzymes, these derivatives effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Phenylbutazone, a prominent member of this class, is known to be a non-selective inhibitor of both COX-1 and COX-2.[1][3] Its active metabolites, oxyphenbutazone and kebuzone, also contribute to its anti-inflammatory effects.[1]

Another significant mechanism of action, particularly for derivatives like sulfinpyrazone, is their uricosuric effect.[6] This is achieved through the competitive inhibition of the urate anion transporter 1 (URAT1) in the proximal tubules of the kidneys.[6] URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By blocking this transporter, sulfinpyrazone increases the excretion of uric acid, making it a valuable therapeutic agent in the management of gout.[6]

This guide provides a detailed summary of the quantitative data on the inhibitory activities of these compounds, detailed experimental protocols for assessing their mechanisms, and visual representations of the key signaling pathways and molecular interactions.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Urate Transport

The primary pharmacological effects of phenylpyrazolidine-3,5-dione derivatives stem from their interaction with two key protein targets: cyclooxygenase (COX) enzymes and the urate transporter 1 (URAT1).

Inhibition of Cyclooxygenase (COX)

Phenylpyrazolidine-3,5-dione derivatives, such as phenylbutazone, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of COX-1 and COX-2.[1][2][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, fever, and platelet aggregation.[4][5] The inhibition of COX enzymes by these derivatives is a key factor in their anti-inflammatory, analgesic, and antipyretic properties. While effective, the non-selective inhibition of both COX-1, which has housekeeping functions, and COX-2, which is induced during inflammation, can lead to gastrointestinal side effects.[1]

Inhibition of Urate Transporter 1 (URAT1)

Certain derivatives, notably sulfinpyrazone, exhibit a potent uricosuric effect by competitively inhibiting the URAT1 transporter located in the apical membrane of proximal tubule cells in the kidney.[6] This transporter plays a crucial role in uric acid homeostasis by reabsorbing it from the glomerular filtrate. By blocking URAT1, sulfinpyrazone and its metabolites prevent this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction of its levels in the blood.[6][7] This mechanism is central to the treatment of gout, a condition characterized by hyperuricemia.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibition of COX-1 and COX-2 by various phenylpyrazolidine-3,5-dione derivatives. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundEnzymeSpeciesAssay SystemIC50 (µM)Selectivity Index (COX-2/COX-1)
Phenylbutazone COX-1EquineWhole Blood0.300.71
COX-2EquineWhole Blood0.21
Sulfinpyrazone COX-1HumanPlatelets>100-
Sulfide metabolite of Sulfinpyrazone COX-1HumanPlatelets~5-6.7-

Note: Data for human COX enzymes for many phenylpyrazolidine-3,5-dione derivatives is limited in the public domain. The provided data for Phenylbutazone is from equine sources and may not directly translate to human physiology. The data for Sulfinpyrazone and its metabolite is specific to COX-1 in human platelets.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 in a physiologically relevant matrix.

Materials:

  • Freshly drawn human venous blood collected into tubes containing heparin.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

Procedure:

COX-2 Inhibition:

  • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

  • Add the test compound at various concentrations or vehicle control.

  • Add LPS (10 µg/mL final concentration) to induce COX-2 expression and activity.

  • Incubate the tubes for 24 hours at 37°C.

  • Centrifuge the tubes to separate plasma.

  • Measure the concentration of PGE2 in the plasma using an EIA kit as an index of COX-2 activity.

COX-1 Inhibition:

  • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

  • Add the test compound at various concentrations or vehicle control.

  • Allow the blood to clot by incubating at 37°C for 1 hour.

  • Centrifuge the tubes to separate the serum.

  • Measure the concentration of TXB2 in the serum using an EIA kit as an index of COX-1 activity (platelet-derived).

Data Analysis: Calculate the percent inhibition of PGE2 and TXB2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro URAT1 Inhibition Assay (HEK293 Cells)

This cell-based assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate by the human URAT1 transporter.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1 expression vector (or a control vector).

  • [¹⁴C]-Uric acid (radiolabeled substrate).

  • Test compounds dissolved in a suitable solvent.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Seed the URAT1-expressing and control HEK293 cells in 24-well plates and grow to confluence.

  • On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Pre-incubate the cells for 10 minutes at 37°C with assay buffer containing either the test compound at various concentrations or vehicle control.

  • Initiate the uptake reaction by adding assay buffer containing [¹⁴C]-uric acid (e.g., 10 µM) and the test compound or vehicle.

  • Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake in URAT1-expressing cells to determine the URAT1-specific uptake. Calculate the percent inhibition of URAT1-specific uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value as described for the COX inhibition assay.

Visualizing the Mechanisms of Action

To illustrate the molecular interactions and pathways involved, the following diagrams have been generated using Graphviz (DOT language).

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Phenylpyrazolidine Phenylpyrazolidine-3,5-dione Derivatives Phenylpyrazolidine->COX_Enzymes inhibit

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Uricosuric_Action_Pathway cluster_proximal_tubule Proximal Tubule Cell URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid in Blood URAT1->Uric_Acid_Blood Uric_Acid_Filtrate Uric Acid in Glomerular Filtrate Uric_Acid_Filtrate->URAT1 reabsorption Urine_Excretion Increased Uric Acid Excretion in Urine Uric_Acid_Filtrate->Urine_Excretion Sulfinpyrazone Sulfinpyrazone Sulfinpyrazone->URAT1 inhibits Phenylbutazone_COX2_Interaction cluster_COX2 COX-2 Active Site Arg120 Arg120 Tyr355 Tyr355 Val523 Val523 Ser530 Ser530 Phenylbutazone Phenylbutazone Phenylbutazone->Arg120 Ionic Interaction Phenylbutazone->Tyr355 Hydrophobic Interaction Phenylbutazone->Val523 Hydrophobic Interaction Phenylbutazone->Ser530 Hydrogen Bond

References

In Silico Modeling of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolidine-3,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1] This class of compounds has garnered significant attention for its therapeutic potential.[2][3] Many pyrazole and pyrazoline derivatives have been clinically utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory effects of these compounds are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[4]

This technical guide presents a comprehensive, albeit hypothetical, in silico modeling workflow for a specific derivative, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. In the absence of specific experimental data for this compound, this document serves as a detailed protocol for researchers to follow when investigating similar molecules. The methodologies outlined herein encompass target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Target Identification and Rationale

Based on the established biological activities of pyrazolidine-3,5-dione derivatives, the primary targets for in silico analysis are the cyclooxygenase enzymes, COX-1 and COX-2.[5][6] These enzymes are key mediators of inflammation through the biosynthesis of prostaglandins.[5] Furthermore, to explore the broader anti-inflammatory mechanism, this guide will also consider the compound's potential interaction with key inflammatory signaling pathways, namely the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9]

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the use of AutoDock Vina.[5]

Objective: To predict the binding affinity and interaction of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione with COX-1 and COX-2.

Methodology:

  • Protein Preparation:

    • Download the crystal structures of human COX-1 (PDB ID: 3KK6) and COX-2 (PDB ID: 3LN1) from the Protein Data Bank.[5][6]

    • Remove water molecules and any co-crystallized ligands from the protein structures using AutoDock Tools (ADT).

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione using ChemDraw or a similar tool.

    • Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro.[5]

    • Save the ligand in PDBQT format using ADT, which will assign rotatable bonds.

  • Grid Box Generation:

    • Define the binding site on the receptor by creating a grid box that encompasses the active site residues. The center and dimensions of the grid box should be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the output file name.

    • The software will generate multiple binding poses ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking results using Discovery Studio or PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the protein.[5]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[10][11]

Objective: To assess the stability of the docked complex of the title compound with COX-2 and to analyze its dynamic behavior.

Methodology:

  • System Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic boundary box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[12]

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a suitable time scale (e.g., 100 ns) under the NPT ensemble.[13] Save the trajectory data at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

ADMET Prediction

ADMET prediction helps to evaluate the drug-likeness and pharmacokinetic properties of a compound.[14][15]

Objective: To predict the ADMET properties of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.

Methodology:

  • Structure Input:

    • Submit the SMILES string or a 2D structure of the compound to an online ADMET prediction server (e.g., SwissADME, pkCSM).

  • Property Calculation:

    • The server will calculate various physicochemical properties, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles.

  • Analysis:

    • Analyze the predicted properties to assess the compound's potential as a drug candidate. Pay close attention to parameters like Lipinski's rule of five, oral bioavailability, blood-brain barrier penetration, and potential toxicity risks.

Data Presentation

Table 1: Hypothetical Molecular Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
COX-13KK6-8.5Arg120, Tyr355, Ser5302
COX-23LN1-10.2Arg120, Tyr355, Val523, Ser5303
Table 2: Hypothetical Molecular Dynamics Simulation Data (100 ns)
ParameterAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3Stable protein backbone
Ligand RMSD (Å)1.20.2Ligand remains stable in the binding pocket
Protein RMSF (Å)1.50.5Active site residues show low fluctuation
Hydrogen Bonds2-31Key hydrogen bonds are maintained
Table 3: Hypothetical ADMET Prediction Summary
PropertyPredicted ValueCompliance
Molecular Weight384.43 g/mol Yes (Lipinski's Rule)
LogP4.2Yes (Lipinski's Rule)
Hydrogen Bond Donors1Yes (Lipinski's Rule)
Hydrogen Bond Acceptors4Yes (Lipinski's Rule)
Oral BioavailabilityHighFavorable
Blood-Brain BarrierNoFavorable for peripheral action
AMES ToxicityNon-mutagenicFavorable
hERG InhibitionLow riskFavorable

Visualization of Workflows and Pathways

G cluster_0 In Silico Modeling Workflow A Target Identification (COX-1, COX-2) B Protein & Ligand Preparation A->B C Molecular Docking (AutoDock Vina) B->C G ADMET Prediction B->G D Analysis of Docking Results C->D E Molecular Dynamics Simulation (GROMACS) D->E F Trajectory Analysis (RMSD, RMSF) E->F H Lead Optimization F->H G->H

Caption: A generalized workflow for the in silico modeling of the title compound.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins PGH2->PGs Inflammation Inflammation PGs->Inflammation Molecule (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]... (Pyrazolidine-3,5-dione Derivative) Molecule->COX2 Inhibition

Caption: Proposed inhibitory action on the COX-2 pathway.

G TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene Molecule (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]... (Pyrazolidine-3,5-dione Derivative) Molecule->IKK Potential Inhibition?

Caption: Potential modulation of the TNF-α to NF-κB signaling pathway. Caption: Potential modulation of the TNF-α to NF-κB signaling pathway.

References

In-Depth Technical Guide: Target Identification for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the process of identifying the biological target of the novel small molecule, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. Based on extensive structural homology analysis and in silico screening of existing compound libraries, Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a primary putative target. PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. This document provides a comprehensive overview of the target identification and validation workflow, including detailed experimental protocols and data presentation, to guide further preclinical investigation of this compound.

Introduction

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic compound belonging to the pyrazolidine-3,5-dione class. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific structural features of the title compound, particularly the benzylidene substituent, suggest a potential for interaction with specific protein targets. This guide focuses on the identification of its primary biological target, a critical step in elucidating its mechanism of action and therapeutic potential.

Target Hypothesis: Protein Tyrosine Phosphatase 1B (PTP1B)

A systematic analysis of scientific literature and chemical databases reveals a strong structural similarity between (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione and known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Several studies have reported that compounds featuring a benzylidene-dione scaffold, such as 5-(substituted benzylidene)thiazolidine-2,4-diones, act as competitive inhibitors of PTP1B.[1][2] The pyrazolidine-3,5-dione core of the title compound is isosteric to the thiazolidine-2,4-dione ring found in these established PTP1B inhibitors. This strong structural analogy forms the basis of the hypothesis that (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione targets and inhibits PTP1B.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[3][4] By inhibiting PTP1B, insulin signaling can be enhanced, making it an attractive target for the treatment of type 2 diabetes and obesity.

Experimental Protocols for Target Validation

To validate the hypothesis that (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione targets PTP1B, a series of in vitro experiments are proposed.

In Vitro PTP1B Inhibition Assay

This experiment aims to directly measure the inhibitory effect of the compound on purified PTP1B enzyme activity.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, PTP1B enzyme, and varying concentrations of the test compound.

  • Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetics

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

Procedure:

  • Perform the PTP1B inhibition assay as described above.

  • Vary the concentration of the substrate (pNPP) at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

Cellular Assays

To assess the effect of the compound on PTP1B activity in a cellular context, assays using cells that overexpress the insulin receptor can be utilized.

Procedure:

  • Culture a suitable cell line (e.g., CHO-IR cells) in appropriate media.

  • Treat the cells with varying concentrations of the test compound for a specified period.

  • Stimulate the cells with insulin to activate the insulin signaling pathway.

  • Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of the insulin receptor and downstream signaling proteins like Akt.

  • An increase in insulin-stimulated phosphorylation in the presence of the compound would indicate cellular PTP1B inhibition.

Quantitative Data Presentation

While specific experimental data for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is not yet available, the following table presents hypothetical data based on the activity of structurally related PTP1B inhibitors.

Compound IDPTP1B IC50 (µM)Inhibition TypeCellular Activity (p-IR Fold Increase)
(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione TBDTBDTBD
Compound A (Thiazolidinedione analog)5.0Competitive2.5
Compound B (Pyrazolidinedione analog)8.2Competitive1.8

TBD: To be determined through experimentation.

Signaling Pathways and Experimental Workflows

PTP1B in the Insulin Signaling Pathway

PTP1B acts as a negative regulator of the insulin signaling pathway. Upon insulin binding to the insulin receptor (IR), the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated IR and its substrate, IRS-1, thus attenuating the signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling.

PTP1B_Insulin_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) p_IR Phosphorylated IR (pY) Insulin_Receptor->p_IR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds p_IRS1 Phosphorylated IRS-1 (pY) p_IR->p_IRS1 Phosphorylates PTP1B PTP1B PTP1B->p_IR Dephosphorylates PTP1B->p_IRS1 Dephosphorylates IRS1 IRS-1 PI3K PI3K p_IRS1->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation & Glucose Uptake Akt->GLUT4_translocation Compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene] -1-phenylpyrazolidine-3,5-dione Compound->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

Target Identification and Validation Workflow

The logical progression from a hit compound to a validated lead involves a multi-step experimental workflow.

Target_Validation_Workflow Start Compound Synthesis Target_Hypothesis Target Hypothesis Generation (e.g., PTP1B based on structural homology) Start->Target_Hypothesis In_Vitro_Screening In Vitro Enzymatic Assay (PTP1B Inhibition) Target_Hypothesis->In_Vitro_Screening Determine_IC50 IC50 Determination In_Vitro_Screening->Determine_IC50 Kinetic_Studies Enzyme Kinetic Studies (Mechanism of Inhibition) Determine_IC50->Kinetic_Studies Cellular_Assays Cell-Based Assays (e.g., p-IR Western Blot) Kinetic_Studies->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Models (e.g., Diabetic Mouse Model) Lead_Optimization->In_Vivo_Studies

Caption: Experimental workflow for target validation.

Conclusion

The available evidence strongly suggests that (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a promising candidate for inhibition of PTP1B. The structural rationale is compelling, and a clear path for experimental validation has been outlined. The successful completion of the proposed studies will not only confirm the molecular target of this compound but also pave the way for its further development as a potential therapeutic agent for metabolic diseases. This guide provides the necessary framework for researchers to embark on the preclinical journey of this novel pyrazolidine-3,5-dione derivative.

References

A Technical Guide to the Synthesis and Characterization of Novel Pyrazolidine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have shown significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic agents.[2] This in-depth guide provides a technical overview of the synthesis and characterization of novel pyrazolidine-3,5-dione derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthesis of Pyrazolidine-3,5-dione Derivatives

The synthesis of the pyrazolidine-3,5-dione ring and its subsequent derivatization can be achieved through several reliable methods. The most common approaches involve the cyclocondensation of a hydrazine derivative with a malonic acid derivative, followed by substitution at the C4 position.

General Synthesis Workflow

The overall process for generating diverse pyrazolidine-3,5-dione derivatives typically follows the workflow illustrated below.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_purification Purification & Characterization hydrazine Hydrazine Derivative cyclization Cyclocondensation hydrazine->cyclization malonic_ester Diethyl Malonate malonic_ester->cyclization pzd_core Pyrazolidine-3,5-dione Core cyclization->pzd_core knoevenagel Knoevenagel Condensation pzd_core->knoevenagel c4_derivative C4-Substituted Derivative aldehyde Aromatic Aldehyde aldehyde->knoevenagel knoevenagel->c4_derivative purification Recrystallization / Chromatography c4_derivative->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization Characterization_Workflow start Synthesized Compound tlc TLC for Purity Check start->tlc ir IR Spectroscopy (Functional Groups) tlc->ir nmr NMR Spectroscopy (¹H & ¹³C for Structure) ir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms final Confirmed Structure ms->final Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR PZD_EGFR Pyrazolidinedione Derivative PZD_EGFR->EGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC PZD_VEGFR Pyrazolidinedione Derivative PZD_VEGFR->VEGFR2 PLC_PKC->Angiogenesis

References

A Technical Guide to the Biological Activity Screening of Novel Pyrazolidine-3,5-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the screening protocols and biological activities of novel pyrazolidine-3,5-dione derivatives, a class of heterocyclic compounds with significant pharmacological potential.[1][2] The versatility of the pyrazolidine-3,5-dione scaffold has attracted considerable attention in medicinal chemistry, leading to the development of derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] This document details the experimental methodologies for evaluating these activities, presents key quantitative data, and illustrates relevant biological pathways and workflows.

Core Biological Activities and Screening Data

Pyrazolidine-3,5-dione derivatives have been extensively studied for various biological activities. Their therapeutic potential stems from their ability to interact with a range of biological targets.[2]

Anti-inflammatory Activity

Many pyrazolidine-3,5-diones exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[3] This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Table 1: In Vitro Anti-inflammatory Activity of Pyrazolidine-3,5-dione Derivatives

Compound ID Test Model Concentration % Inhibition of Denaturation Standard Drug % Inhibition of Standard

| 3a-h (series) | Albumin Denaturation | Not Specified | 58.15 - 69.17 | Ibuprofen | 75.41 |

Data synthesized from a study on pyrazolidine-3,5-dione substituted benzimidazole derivatives.[4]

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research.[1] Derivatives have shown cytotoxicity against various human cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of cyclin-dependent kinases (CDKs).[5][6]

Table 2: Anticancer Activity of Pyrazolidine-3,5-dione Derivatives

Compound ID Cell Line Assay Type IC50 / GI50 (µM) Notes
Unspecified MCF-7 (Breast) Not Specified 40 Caused ~50% cell death after 24 hours.[6]
4d Leukemia Subpanel NCI60 Screen 2.12 - 4.58 Showed sensitivity against leukemia cell lines.[7]
4f Leukemia Subpanel NCI60 Screen 1.64 - 3.20 Showed sensitivity against leukemia cell lines.[7]
6c Not Specified Not Specified LD50: 19.1 µg/mL Activity was higher than the standard used.[1]
XIII HePG2 (Liver) Cytotoxicity 6.57 Showed high selectivity toward cancer cells.[5]
XIII HCT-116 (Colon) Cytotoxicity 9.54 Showed high selectivity toward cancer cells.[5]

| XIII | MCF-7 (Breast) | Cytotoxicity | 7.97 | Showed high selectivity toward cancer cells.[5] |

Antimicrobial Activity

Novel pyrazolidine-3,5-diones have demonstrated notable antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents.[1][8] Their mechanism can involve the inhibition of essential microbial enzymes.[2]

Table 3: Antibacterial Activity of Pyrazolidine-3,5-dione Derivatives (Disc Diffusion Method)

Compound ID Staphylococcus aureus (mm) Bacillus subtilis (mm) Pseudomonas aeruginosa (mm) Proteus mirabilis (mm) Concentration
RS-4 11 11 12 10 70 µg/mL[8]
Vancomycin (Std.) - - - - 30 µg/mL[8]

| Amikacin (Std.) | - | - | - | - | 30 µg/mL[8] |

Table 4: Antifungal Activity of Pyrazolidine-3,5-dione Derivatives (Disc Diffusion Method)

Compound ID Substituents (R1, R2) Aspergillus niger (mm) Aspergillus flavus (mm) Standard Zone of Inhibition (Std.)
3e 6-NO2, H 12 14 Clotrimazole 13-17 mm[4]

| 3f | 6-NO2, -4-NO2 | 11 | 13 | Amphotericin B | 15-18 mm[4] |

Other Biological Activities
  • Farnesoid X Receptor (FXR) Agonism: Certain derivatives have been identified as potent non-steroidal agonists of FXR, a nuclear receptor involved in bile acid metabolism, showing potential for treating metabolic diseases.[9]

  • P2Y12 Receptor Ligands: Fluorinated pyrazolidine-3,5-diones have been synthesized and evaluated for their affinity to the P2Y12 receptor, a target for antiplatelet drugs and a biomarker for neuroinflammation.[10]

  • Antiviral Activity: Some pyrazole-based heterocycles have demonstrated the ability to inhibit the replication of viruses, such as the avian influenza H5N1 virus.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the screening process. The following are methodologies for key biological assays.

General Synthesis of 4-Substituted Pyrazolidine-3,5-diones

A common and effective method for synthesizing the pyrazolidine-3,5-dione core involves the cyclization of a substituted hydrazine with diethyl malonate.[8][12]

  • Hydrazide Formation: A 4-substituted benzoic acid is first converted to its respective ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide intermediate.[8]

  • Cyclization: An equimolar quantity of the substituted hydrazide is reacted with diethyl malonate. The reaction is typically carried out in the presence of a solvent and may be heated to facilitate the cyclization.[8][12]

  • Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final pyrazolidine-3,5-dione derivative.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[4]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution at various concentrations and 0.5 mL of a 1% aqueous solution of bovine serum albumin.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

  • Incubation: Incubate the samples at room temperature for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at 51°C for 20 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard drug, such as ibuprofen, is used as a positive control.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolidine-3,5-dione derivatives and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Antimicrobial Activity: Disc Diffusion Method

This method is widely used to test the antimicrobial susceptibility of bacteria and fungi to test compounds.[8]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and pour it into sterile Petri plates.

  • Inoculation: Evenly spread a standardized inoculum of the target microorganism over the surface of the agar.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound. Place these discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[4]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. Standard antibiotics are used as positive controls.[8]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G start_end start_end process process reagent reagent product product A Substituted Benzoic Acid B Esterification A->B C Ester Intermediate B->C D Hydrazinolysis C->D E Hydrazide Intermediate D->E F Cyclization E->F G Novel Pyrazolidine-3,5-dione F->G R1 Hydrazine Hydrate R1->D R2 Diethyl Malonate R2->F

Caption: General synthetic workflow for novel pyrazolidine-3,5-diones.

screening_workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization start start process process decision decision data data end end Compound Compound Synthesis Purify Purification & Structural Elucidation Compound->Purify Screen Primary Screening (e.g., Anticancer, Antimicrobial) Purify->Screen Active Activity Observed? Screen->Active Dose Dose-Response & IC50/EC50 Determination Active->Dose Yes No Inactive Active->No No Data Quantitative Data Dose->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identified SAR->Lead

Caption: High-level workflow for biological activity screening.

COX_Pathway substrate substrate enzyme enzyme product product inhibitor inhibitor effect effect AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam PZD Pyrazolidine-3,5-diones (NSAIDs) PZD->COX

Caption: Mechanism of anti-inflammatory action via COX inhibition.

References

Unraveling the Molecular Architecture of CAS 429653-73-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound identified by CAS number 429653-73-6. This molecule, also known as Y16 and RhoA-IN-Y16, is a notable inhibitor of RhoA signaling pathways. This document collates available chemical and biological data to serve as a detailed resource for researchers in medicinal chemistry and drug discovery. While the primary publication detailing the initial synthesis and complete spectral analysis for structure elucidation is not prominently available in the public domain, this guide constructs a likely elucidation pathway based on established chemical principles and analysis of related compounds.

Introduction

CAS 429653-73-6, systematically named (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione, has emerged as a significant chemical tool in cell biology and cancer research. It functions as a specific inhibitor of the Leukemia-associated Rho guanine nucleotide exchange factor (LARG), thereby blocking the activation of RhoA, a key protein in cellular processes such as migration and proliferation. Understanding the precise molecular structure of this compound is fundamental to appreciating its mechanism of action and for guiding future drug development efforts. This guide will detail the known structural and physicochemical properties, propose a logical synthetic route, and discuss the biological context of its activity.

Physicochemical and Structural Properties

The fundamental characteristics of CAS 429653-73-6 are summarized in the table below, based on data from various chemical suppliers and databases.

PropertyValue
CAS Number 429653-73-6
Synonyms Y16, RhoA-IN-Y16, (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione
Molecular Formula C₂₄H₂₀N₂O₃
Molecular Weight 384.43 g/mol
Appearance Orange to yellow solid powder
Solubility Soluble in DMSO
Purity (Typical) >98% (HPLC)

Table 1: Physicochemical Properties of CAS 429653-73-6.

The molecular structure consists of a central pyrazolidine-3,5-dione ring, substituted with a phenyl group at the N1 position. A key feature is the benzylidene moiety at the C4 position, which is further functionalized with a 3-methylbenzyloxy group. The "(E)" designation in the systematic name indicates the stereochemistry around the exocyclic double bond.

Proposed Synthesis and Structure Elucidation Pathway

Proposed Synthetic Protocol

The synthesis of (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione can be logically achieved through a two-step process, beginning with the synthesis of the aldehyde precursor followed by a Knoevenagel condensation.

Step 1: Synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde

This intermediate is prepared by the Williamson ether synthesis. 3-Hydroxybenzaldehyde is deprotonated with a suitable base, such as potassium carbonate, and then reacted with 3-methylbenzyl chloride.

Step 2: Knoevenagel Condensation

The target compound is synthesized via the Knoevenagel condensation of 1-phenylpyrazolidine-3,5-dione with the prepared 3-((3-methylbenzyl)oxy)benzaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or toluene, often with azeotropic removal of water to drive the reaction to completion.

Synthetic Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Knoevenagel Condensation 3_hydroxybenzaldehyde 3-Hydroxybenzaldehyde aldehyde_precursor 3-((3-methylbenzyl)oxy)benzaldehyde 3_hydroxybenzaldehyde->aldehyde_precursor K2CO3, Acetone 3_methylbenzyl_chloride 3-Methylbenzyl Chloride 3_methylbenzyl_chloride->aldehyde_precursor final_product CAS 429653-73-6 aldehyde_precursor->final_product Piperidine, Ethanol, Reflux 1_phenylpyrazolidine 1-Phenylpyrazolidine-3,5-dione 1_phenylpyrazolidine->final_product

Proposed synthetic pathway for CAS 429653-73-6.
Spectroscopic Analysis for Structure Confirmation

The elucidation of the structure would have relied on standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would confirm the presence of aromatic protons from the three phenyl rings, the methylene protons of the benzyl ether linkage, the methyl group protons, and the vinyl proton of the benzylidene group. The chemical shifts and coupling patterns would be crucial in confirming the substitution patterns.

    • ¹³C NMR would show the characteristic resonances for the carbonyl carbons of the pyrazolidine-dione ring, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should be consistent with the molecular formula C₂₄H₂₀N₂O₃. The fragmentation pattern could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the dione, C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ether linkage.

  • Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, and nitrogen, which must correspond to the calculated values for the molecular formula.

Although a certificate of analysis from a commercial supplier confirms that the ¹H NMR and MS data are consistent with the structure, the raw spectral data is not publicly available in the primary literature.

Biological Activity and Mechanism of Action

CAS 429653-73-6, referred to as Y16 in the biological literature, was identified as a specific inhibitor of the interaction between the Leukemia-associated Rho guanine nucleotide exchange factor (LARG) and RhoA.

Inhibition of LARG-RhoA Interaction

Y16 was discovered through virtual screening targeting a surface groove of the DH-PH domain of LARG. It has been shown to bind to the junction site of the DH-PH domains of LARG with a dissociation constant (Kd) of approximately 80 nM. This binding physically obstructs the interaction with RhoA, thereby preventing the LARG-catalyzed GDP to GTP exchange that leads to RhoA activation.

Signaling Pathway Inhibition LARG LARG (RhoGEF) RhoA_GTP RhoA-GTP (Active) LARG->RhoA_GTP Catalyzes GDP/GTP Exchange RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->LARG Downstream_Effectors Downstream Effectors (e.g., ROCK) RhoA_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (Migration, Proliferation) Downstream_Effectors->Cellular_Responses Leads to Y16 Y16 (CAS 429653-73-6) Y16->LARG Inhibits

Inhibition of the LARG-RhoA signaling pathway by Y16.
Specificity and Cellular Effects

Y16 exhibits specificity for LARG and other G-protein-coupled RhoGEFs like p115-RhoGEF and PDZ-RhoGEF. It shows little to no effect on the interaction of RhoA with other DBL family RhoGEFs. In cellular assays, Y16 has been demonstrated to selectively inhibit serum-induced RhoA activity, leading to a reduction in downstream signaling events such as the phosphorylation of focal adhesion kinase (FAK) and myosin light chain (MLC). Consequently, it has been shown to inhibit the growth, migration, and invasion of breast cancer cells.

Conclusion

The structure of CAS 429653-73-6 has been confidently assigned as (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione based on its commercial availability and reference in the scientific literature. While the primary publication detailing its initial synthesis and the associated spectroscopic data for its structural elucidation is not prominently available, a logical synthetic pathway via Knoevenagel condensation is proposed. The biological characterization of this compound as a specific inhibitor of the LARG-RhoA interaction is well-documented, establishing it as a valuable tool for studying RhoA-mediated signaling pathways and as a potential lead compound for the development of novel therapeutics. Further research to uncover the original synthesis and full spectral analysis would be beneficial for the scientific community.

Methodological & Application

Application Note: In Vitro Assay for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for an in vitro assay to evaluate the biological activity of the compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. Based on the known anticancer properties of pyrazolidine-3,5-dione derivatives, this application note outlines a hypothesized mechanism of action targeting the EGFR/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. The described workflow includes a primary cell-based proliferation assay followed by a secondary biochemical kinase assay to validate the inhibitory effect on a specific kinase within the pathway. This comprehensive guide is intended for researchers and scientists in drug development and cancer biology.

Introduction

Pyrazolidine-3,5-dione derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities. The specific compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, is a member of this class; however, its precise biological target and mechanism of action have not been fully elucidated. This application note proposes a hypothesis that the compound exerts its potential anticancer effects by inhibiting a key component of the epidermal growth factor receptor (EGFR) signaling cascade, specifically targeting the MEK1 kinase.

The EGFR/MEK/ERK pathway is a well-established signaling cascade that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. This protocol details a two-tiered approach to investigate the effect of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione on this pathway.

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of MEK1, a dual-specificity protein kinase that phosphorylates and activates ERK1/2. By inhibiting MEK1, the compound would block the downstream signaling cascade, leading to a reduction in cell proliferation.

EGFR_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes EGF EGF EGF->EGFR Binds Compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]... (Hypothesized Inhibitor) Compound->MEK1 Inhibits

Caption: Proposed EGFR/MEK/ERK signaling pathway with hypothesized inhibition of MEK1.

Experimental Workflow

The experimental workflow is designed to first screen for antiproliferative activity in a relevant cancer cell line and then to validate the specific molecular target through a biochemical assay.

Assay_Workflow A Primary Assay: Cell Proliferation (MTT Assay) B Select Cancer Cell Line (e.g., A549, HeLa) A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Measure cell viability using MTT reagent D->E F Calculate IC50 Value E->F G Secondary Assay: Biochemical MEK1 Kinase Assay F->G If significant antiproliferative activity is observed L Data Analysis & Conclusion F->L H Recombinant MEK1 enzyme, substrate (inactive ERK), and ATP G->H I Incubate with varying concentrations of the compound H->I J Measure kinase activity (e.g., ADP-Glo Assay) I->J K Determine Ki Value J->K K->L

Caption: Experimental workflow for in vitro assay development.

Experimental Protocols

Primary Assay: Cell Proliferation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell proliferation.

Materials and Reagents:

  • Human cancer cell line (e.g., A549 or HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Secondary Assay: MEK1 Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the inhibitory constant (Ki) of the compound against MEK1 kinase.

Materials and Reagents:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 (substrate)

  • ATP

  • (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the compound in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the MEK1 enzyme and substrate mix.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the Ki value using appropriate enzyme inhibition models.

Data Presentation

The quantitative data obtained from the described assays can be summarized in the following tables for clear comparison.

Table 1: Antiproliferative Activity of the Compound

Cell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
A549485.2 ± 0.8
HeLa488.1 ± 1.2

Table 2: MEK1 Kinase Inhibitory Activity

KinaseAssay MethodKi (nM) [Hypothetical Data]
MEK1ADP-Glo™150 ± 25

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. The proposed workflow, centered on a hypothesized inhibition of the EGFR/MEK/ERK signaling pathway, enables a systematic investigation from cellular antiproliferative effects to specific molecular target engagement. The detailed protocols and data presentation guidelines are intended to facilitate the efficient and standardized assessment of this and other similar compounds, thereby accelerating the drug discovery process. Further studies, including in vivo models, would be necessary to validate these initial findings., would be necessary to validate these initial findings.

Cell-based assays using (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory properties of pyrazolidine-3,5-dione derivatives in cell-based assays. The focus is on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. While the specific compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione was not found in extensive literature searches, the following protocols and data are based on a representative pyrazolidine-3,5-dione derivative with documented anti-inflammatory activity, providing a strong framework for assessing analogous compounds.

Data Presentation

The anti-inflammatory activity of a representative pyridylpyrazole derivative, compound 1m , is summarized below. This data was obtained from assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]

CompoundAssayCell LineIC50 (µM)
Compound 1mPGE2 InhibitionRAW 264.71.1[1][2]
Compound 1mNO InhibitionRAW 264.7>10 (37.19% inhibition at 10 µM)[1]
Celecoxib (Reference)PGE2 InhibitionRAW 264.7Not explicitly found for direct comparison in the same study
L-NMMA (Reference)NO InhibitionRAW 264.725.5[3]

Signaling Pathway

The diagram below illustrates the inflammatory signaling pathway in macrophages initiated by LPS. This pathway leads to the production of nitric oxide (NO) and prostaglandin E2 (PGE2) via the activation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Pyrazolidine-3,5-dione derivatives may exert their anti-inflammatory effects by inhibiting these enzymes or upstream signaling molecules.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Compound Pyrazolidine-3,5-dione Derivative Compound->iNOS Compound->COX2

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of a test compound on nitric oxide production in LPS-stimulated RAW 264.7 cells by quantifying nitrite, a stable metabolite of NO, using the Griess reagent.[4][5][6]

Experimental Workflow:

G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G

Caption: Workflow for the nitric oxide production assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., a pyrazolidine-3,5-dione derivative)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of the test compound in complete DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compound. Incubate for 2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in complete DMEM.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

Prostaglandin E2 (PGE2) Immunoassay

This protocol outlines the measurement of PGE2 levels in the supernatant of LPS-stimulated RAW 264.7 cells using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[7][8]

Experimental Workflow:

G A Seed RAW 264.7 cells in 24-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect and Centrifuge Supernatant D->E F Perform PGE2 ELISA E->F G Measure Absorbance F->G

Caption: Workflow for the Prostaglandin E2 (PGE2) immunoassay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound

  • Commercial PGE2 ELISA kit

  • 24-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 1 mL of complete DMEM. Incubate overnight to allow for adherence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (final concentration of 100 ng/mL) for 24 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge at 1,000 x g for 15 minutes to remove any cellular debris.[7]

  • PGE2 Measurement: Determine the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

    • Addition of standards and samples to a microplate pre-coated with a capture antibody.

    • Addition of a PGE2 conjugate (e.g., PGE2-alkaline phosphatase).

    • Incubation to allow for competitive binding.

    • Washing to remove unbound reagents.

    • Addition of a substrate solution.

    • Stopping the reaction and measuring the absorbance.

  • Calculation: The concentration of PGE2 is inversely proportional to the signal intensity. Calculate the PGE2 concentration in the samples from the standard curve. The percentage of PGE2 inhibition is calculated as follows: % Inhibition = [1 - (PGE2 concentration of treated sample / PGE2 concentration of LPS-stimulated control)] x 100

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always include appropriate positive and negative controls in your experiments.

References

Application Notes and Protocols for Efficacy Testing of Phenylpyrazolidine-3,5-diones in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylpyrazolidine-3,5-dione derivatives, such as phenylbutazone and oxyphenbutazone, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) known for their potent anti-inflammatory, analgesic, and antipyretic properties.[1] This document provides detailed protocols for in vivo animal models to assess the efficacy of these compounds. The described models are standard preclinical assays to evaluate the therapeutic potential of new chemical entities belonging to this class.

The primary mechanism of action for phenylpyrazolidine-3,5-diones involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their production, these compounds effectively reduce the clinical signs associated with these conditions.

I. Anti-inflammatory Activity Models

A. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[4][5] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins, where NSAIDs are expected to be active.[4]

Experimental Protocol:

  • Animal Selection: Male Wistar rats or Swiss albino mice weighing 150-200g are commonly used.[6] Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-12 per group):

    • Vehicle Control (e.g., normal saline or 0.5% CMC-Na)

    • Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg)[6][7]

    • Test Compound (various dose levels)

  • Dosing: The test compound, positive control, or vehicle is administered orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.) 30 to 60 minutes before the carrageenan injection.[5][8]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Measurement of Paw Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or a digital caliper.[6][8]

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)RouteMean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-p.o.0.85 ± 0.05-
Phenylbutazone100p.o.0.42 ± 0.0350.6
Indomethacin10p.o.0.35 ± 0.0258.8

Note: Data are representative and should be generated from specific studies.

B. Adjuvant-Induced Arthritis in Rats

This model mimics chronic inflammation and is particularly relevant for studying drugs intended for conditions like rheumatoid arthritis.[9][10] An injection of Freund's Complete Adjuvant (FCA) containing heat-killed mycobacteria triggers a cell-mediated immune response, leading to chronic inflammation and joint destruction.

Experimental Protocol:

  • Animal Selection: Male Lewis or Wistar rats (150-180g) are typically used.

  • Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

  • Grouping and Dosing: Animals are divided into groups and treatment with the test compound, positive control (e.g., methotrexate), or vehicle starts on day 10 or 14 post-adjuvant injection and continues for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume/Thickness: Measured periodically using a plethysmometer or calipers.

    • Arthritis Score: Joints are scored visually for erythema, swelling, and deformity on a scale of 0-4.

    • Body Weight: Monitored as a general indicator of health.

    • Histopathology: At the end of the study, joints are collected for histological examination of synovitis, pannus formation, and cartilage/bone erosion.

    • Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 21)Mean Paw Volume (mL) (Day 21)
Vehicle Control-3.5 ± 0.32.5 ± 0.2
Phenylbutazone501.8 ± 0.21.5 ± 0.1
Methotrexate0.51.2 ± 0.11.1 ± 0.1

Note: Data are representative and should be generated from specific studies.

II. Analgesic Activity Model

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripherally acting analgesics.[11] The intraperitoneal injection of acetic acid causes irritation and the release of endogenous pain mediators like prostaglandins and bradykinin, which leads to a characteristic stretching behavior called "writhing".[11][12]

Experimental Protocol:

  • Animal Selection: Swiss albino mice (20-25g) of either sex are used.

  • Grouping and Dosing: Animals are divided into groups (n=5-10) and treated with the test compound, a positive control (e.g., Diclofenac Sodium 40 mg/kg), or a vehicle, typically 30 minutes before the acetic acid injection.[13]

  • Induction of Writhing: Each mouse is injected intraperitoneally with 0.1 mL/10g body weight of a 0.6-1% acetic acid solution.[13][14]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions, stretching of the hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the injection.[11][13]

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated as:

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)RouteMean Number of Writhes% Inhibition
Vehicle Control-p.o.45.2 ± 3.1-
Phenylbutazone100p.o.18.5 ± 2.559.1
Diclofenac Sodium40p.o.12.8 ± 1.971.7

Note: Data are representative and should be generated from specific studies.

III. Antipyretic Activity Model

Brewer's Yeast-Induced Pyrexia in Rats

This is the most commonly used model to assess the antipyretic activity of drugs.[15] The subcutaneous injection of a suspension of brewer's yeast induces a febrile response, likely by stimulating the production of pro-inflammatory cytokines and prostaglandins in the hypothalamus.[16]

Experimental Protocol:

  • Animal Selection: Wistar rats (150-200g) are used.

  • Baseline Temperature: The basal rectal temperature of each rat is measured using a digital thermometer.

  • Induction of Pyrexia: Fever is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast (10-20 mL/kg) into the back of the neck.[17]

  • Selection of Febrile Animals: 18 hours after the yeast injection, the rectal temperature is measured again. Only animals showing an increase in rectal temperature of at least 0.6-1°C are selected for the study.[17][18]

  • Grouping and Dosing: The selected febrile animals are divided into groups and treated with the test compound, a positive control (e.g., Paracetamol 150 mg/kg or Aspirin 100 mg/kg), or a vehicle.[17]

  • Temperature Measurement: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.[17]

  • Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.

Data Presentation:

Treatment GroupDose (mg/kg)RouteMean Rectal Temperature (°C) at 2h post-treatmentTemperature Reduction (°C)
Vehicle Control-p.o.39.1 ± 0.20.1
Phenylbutazone100p.o.37.5 ± 0.31.7
Paracetamol150p.o.37.2 ± 0.22.0

Note: Data are representative and should be generated from specific studies.

IV. Visualizations

Signaling Pathway of Phenylpyrazolidine-3,5-diones

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CellMembrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostaglandins Effects Inflammation Pain Fever Prostaglandins->Effects Mediate InflammatoryStimuli Inflammatory Stimuli (e.g., Injury, Pathogens) InflammatoryStimuli->PLA2 Activates Phenylpyrazolidinediones Phenylpyrazolidine-3,5-diones (e.g., Phenylbutazone) Phenylpyrazolidinediones->COX1 Inhibits Phenylpyrazolidinediones->COX2 Inhibits

Caption: Mechanism of action for phenylpyrazolidine-3,5-diones.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize 1. Acclimatize Animals (Rats/Mice, 1 week) Grouping 2. Randomly Group Animals (Vehicle, Positive Control, Test Compound) Acclimatize->Grouping Dosing 3. Administer Treatment (p.o., i.p., s.c.) Grouping->Dosing Baseline 4. Measure Baseline Paw Volume (Time 0) Dosing->Baseline 30-60 min Induction 5. Inject Carrageenan (0.1 mL, 1%) into Hind Paw Baseline->Induction MeasureEdema 6. Measure Paw Volume (Hourly for 1-5h) Induction->MeasureEdema Calculate 7. Calculate Paw Volume Increase MeasureEdema->Calculate Inhibition 8. Determine % Inhibition of Edema Calculate->Inhibition Compare 9. Compare Treated vs. Control Groups Inhibition->Compare

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Workflow for Acetic Acid-Induced Writhing Test

G Start Start: Acclimatized Mice Grouping 1. Divide Mice into Groups (Vehicle, Positive Control, Test Compound) Start->Grouping Dosing 2. Administer Treatment (p.o., i.p.) Grouping->Dosing Wait 3. Waiting Period (30 minutes for drug absorption) Dosing->Wait InducePain 4. Inject Acetic Acid (i.p.) Wait->InducePain Observe 5. Observe and Count Writhes (for 10-20 minutes) InducePain->Observe Record 6. Record Total Writhes per Mouse Observe->Record Analyze 7. Calculate % Inhibition of Writhing Record->Analyze End End: Evaluate Analgesic Efficacy Analyze->End

Caption: Workflow for the acetic acid-induced writhing test.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolidine-3,5-dione Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidine-3,5-dione is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have been reported to possess anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic properties, among others. The diverse pharmacological potential of the pyrazolidine-3,5-dione core makes it an attractive starting point for the development of novel therapeutics.[1] High-throughput screening (HTS) of libraries of pyrazolidine-3,5-dione derivatives enables the rapid identification of hit compounds with desired biological activities, which can then be optimized into lead candidates for drug development.

These application notes provide an overview of and detailed protocols for the high-throughput screening of pyrazolidine-3,5-dione libraries for various therapeutic targets. The subsequent sections will cover experimental protocols for anticancer, antimicrobial, and nuclear receptor agonist screening, along with data presentation and visualization of a relevant signaling pathway.

Application Note 1: Anticancer Activity Screening

Objective: To identify pyrazolidine-3,5-dione derivatives with cytotoxic activity against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This assay is amenable to a high-throughput format for screening large compound libraries.

Experimental Protocol: High-Throughput MTT Assay for Anticancer Screening

Materials:

  • Pyrazolidine-3,5-dione compound library (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of the microplate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the pyrazolidine-3,5-dione compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Cytotoxicity of Selected Pyrazolidine-3,5-dione Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
PZD-001MCF-715.2
PZD-002MCF-728.7
PZD-003HCT1169.8
PZD-004HCT11642.1
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)HCT1161.2

Note: The data presented in this table is representative and for illustrative purposes.

Application Note 2: Antimicrobial Activity Screening

Objective: To identify pyrazolidine-3,5-dione derivatives with inhibitory activity against pathogenic bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method involves challenging the bacteria with a range of concentrations of the test compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the bacteria. This method can be adapted for a high-throughput format.

Experimental Protocol: High-Throughput Broth Microdilution Assay for Antimicrobial Screening

Materials:

  • Pyrazolidine-3,5-dione compound library (dissolved in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 43300 - MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well or 384-well sterile, clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate incubator/shaker

  • Microplate reader (optional, for OD measurement)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain in CAMHB.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Plating:

    • Prepare serial dilutions of the pyrazolidine-3,5-dione compounds in CAMHB in the microplates.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Also, include a known antibiotic (e.g., vancomycin) as a reference standard.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours with agitation.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration where no visible growth is observed.

    • Alternatively, add a viability indicator like resazurin and measure fluorescence, or measure the optical density at 600 nm.

Data Presentation

Table 2: Antimicrobial Activity of Selected Pyrazolidine-3,5-dione Derivatives against S. aureus

Compound IDBacterial StrainMIC (µg/mL)
PZD-101S. aureus (MRSA)8
PZD-102S. aureus (MRSA)16
PZD-103S. aureus (MRSA)>64
PZD-104S. aureus (MSSA)4
Vancomycin (Control)S. aureus (MRSA)1

Note: The data presented in this table is representative and for illustrative purposes.

Application Note 3: Farnesoid X Receptor (FXR) Agonist Screening

Objective: To identify pyrazolidine-3,5-dione derivatives that act as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism.

Principle: A cell-based luciferase reporter gene assay is used to measure the activation of FXR. Cells are transiently transfected with a plasmid containing the FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. When a compound activates FXR, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Protocol: Cell-Based Luciferase Transactivation Assay for FXR Agonists

Materials:

  • Pyrazolidine-3,5-dione compound library (dissolved in DMSO)

  • HEK293T cells

  • Cell culture medium (DMEM with 10% charcoal-stripped FBS)

  • Expression plasmid for GAL4-FXR-LBD

  • Reporter plasmid pUAS-tk-luc

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well white, clear-bottom microplates

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect the cells with the GAL4-FXR-LBD and pUAS-tk-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolidine-3,5-dione compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known FXR agonist, e.g., GW4064).

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Remove the medium and add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

Data Presentation

Table 3: FXR Agonist Activity of Selected Pyrazolidine-3,5-dione Derivatives

Compound IDEC₅₀ (µM)Max Fold Activation
PZD-2012.512.3
PZD-2028.110.5
PZD-20315.67.2
PZD-204>501.8
GW4064 (Control)0.115.0

Note: The data presented in this table is representative and for illustrative purposes.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis plate_prep Compound Library Plating (Pyrazolidine-3,5-diones) incubation Incubation with Compounds plate_prep->incubation cell_prep Cell/Reagent Preparation cell_prep->incubation assay_readout Assay Readout (e.g., Absorbance, Luminescence) incubation->assay_readout data_proc Raw Data Processing assay_readout->data_proc hit_id Hit Identification (Based on activity threshold) data_proc->hit_id dose_response Dose-Response & IC₅₀/EC₅₀ Determination hit_id->dose_response

Caption: A generalized workflow for high-throughput screening of a pyrazolidine-3,5-dione library.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Pathway cluster_cell Hepatocyte PZD Pyrazolidine-3,5-dione (FXR Agonist) FXR FXR PZD->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP induces transcription LXR LXRα SHP->LXR inhibits SREBP1c SREBP-1c LXR->SREBP1c activates Lipogenesis Lipogenesis Genes (e.g., FAS, ACC) SREBP1c->Lipogenesis promotes transcription

Caption: Simplified FXR signaling pathway activated by a pyrazolidine-3,5-dione agonist.

References

Application Notes: (4E)-4-[[3-substituted-phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolidine-3,5-dione scaffold has emerged as a promising heterocyclic core for the development of novel kinase inhibitors. Derivatives of this scaffold have shown inhibitory activity against various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) and Cyclin-dependent kinases (CDKs). This document provides detailed application notes and protocols for the investigation of novel (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione analogs as potential kinase inhibitors.

Mechanism of Action

The subject compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, is a novel synthetic molecule. While its precise molecular target is under investigation, based on the activity of structurally related pyrazolidine-3,5-dione derivatives, it is hypothesized to function as an ATP-competitive kinase inhibitor. The planar pyrazolidine-3,5-dione core can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of a target kinase. The substituted phenyl rings are predicted to occupy adjacent hydrophobic regions within the kinase domain, contributing to binding affinity and selectivity. It is postulated that this compound may exhibit inhibitory activity against receptor tyrosine kinases (RTKs), which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

This table presents hypothetical IC50 values for the lead compound against a panel of selected kinases. The data would be generated using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Kinase TargetIC50 (nM)
Receptor Tyrosine Kinase (e.g., EGFR)150
Non-Receptor Tyrosine Kinase (e.g., Src)800
Serine/Threonine Kinase (e.g., AKT1)>10,000
Dyrk1A500

Table 2: Cellular Activity in Cancer Cell Lines

This table summarizes the anti-proliferative activity of the lead compound in various cancer cell lines. This data would be obtained using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell LineCancer TypeGI50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT116Colon Carcinoma3.8
PC-3Prostate Adenocarcinoma7.2

Mandatory Visualization

G cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation A Synthesized Compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene] -1-phenylpyrazolidine-3,5-dione B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B D Cell-Based Assay (e.g., CellTiter-Glo®) A->D C Determine IC50 Values B->C H Lead Optimization C->H E Determine GI50 Values D->E F Western Blot Analysis D->F E->H G Evaluate Target Engagement (Phosphorylation Status) F->G G->H

Caption: Workflow for evaluating a potential kinase inhibitor.

G cluster_pathway Hypothetical Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene] -1-phenylpyrazolidine-3,5-dione Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of a hypothetical RTK signaling pathway.

Experimental Protocols

1. In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This protocol is adapted from Promega Corporation's technical manual and is used to measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[2][3][4][5]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., recombinant human EGFR)

  • Substrate for the kinase (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test compound

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its substrate in kinase reaction buffer).

    • To initiate the reaction, add 5 µL of a 2X ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on Promega Corporation's technical bulletin and measures cell viability by quantifying the amount of ATP present, which indicates metabolically active cells.[6][7][8][9]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Cancer cell lines of interest

  • Appropriate cell culture medium and serum

  • Test compound

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

3. Western Blot Analysis of Protein Phosphorylation

This protocol provides a general procedure for detecting changes in the phosphorylation state of a target protein in response to treatment with the kinase inhibitor.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach.

    • Treat the cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target protein upon treatment with the inhibitor.

References

Application Notes and Protocols for Novel Pyrazolidine-3,5-dione Compounds in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anti-inflammatory potential of novel pyrazolidine-3,5-dione compounds, supported by quantitative data and detailed experimental protocols for their evaluation. The information is intended to guide researchers in the screening and characterization of these compounds as potential anti-inflammatory agents.

Introduction to Pyrazolidine-3,5-diones as Anti-inflammatory Agents

Pyrazolidine-3,5-dione is a versatile heterocyclic scaffold that has been the focus of medicinal chemistry research for the development of new therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including significant anti-inflammatory effects. These compounds are known to target key mediators of the inflammatory cascade, offering potential for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Anti-inflammatory Activity Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected novel pyrazolidine-3,5-dione and related pyrazolo[3,4-d]pyrimidinone derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5k -0.26695.75
Celecoxib (Reference) -0.29398.70

Data sourced from a study on pyrazolo[3,4-d]pyrimidinone derivatives, which share a related structural motif with pyrazolidine-3,5-diones.[1]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (50 mg/kg)Time (hours)Paw Edema Inhibition (%)
5j 362.41
5k 354.89
5m 258.01
Indomethacin (Reference) 332.33

Data represents the percentage inhibition of paw edema at the specified time points after carrageenan administration.[1]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including pyrazolidine-3,5-dione derivatives, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB Active NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Targets for Proteasome->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces

NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in regulating inflammation.[2][3][4][5][6] It consists of a series of protein kinases that phosphorylate and activate downstream targets in response to extracellular stimuli. The three main MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these pathways leads to the production of pro-inflammatory cytokines and mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Induces

MAPK Signaling Pathway in Inflammation.

Experimental Protocols

The following are detailed protocols for key in vivo and in vitro assays to evaluate the anti-inflammatory potential of novel pyrazolidine-3,5-dione compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[1]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling compared to a control group.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (novel pyrazolidine-3,5-dione derivative)

  • Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, etc.: Test compound at different doses

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal:

      • % Edema = [(Vt - V0) / V0] * 100

      • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group:

      • % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Paw_Edema_Workflow Start Start Acclimatize Animal Acclimatization and Fasting Start->Acclimatize Group Group Animals Acclimatize->Group Initial_Volume Measure Initial Paw Volume (V0) Group->Initial_Volume Administer Administer Test Compound/ Vehicle/Reference Initial_Volume->Administer Inject Inject Carrageenan (1 hour post-drug) Administer->Inject Measure_Vt Measure Paw Volume at t=1, 2, 3, 4h (Vt) Inject->Measure_Vt Calculate Calculate % Edema and % Inhibition Measure_Vt->Calculate End End Calculate->End

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorescent)

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoforms.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. In this fluorescent assay, a probe is oxidized during the reduction of PGG2, producing a fluorescent product that can be quantified.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Fluorescent probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, probe, and substrate according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Background wells: Assay buffer, Heme, Fluorescent probe.

    • 100% Activity wells: Assay buffer, Heme, Fluorescent probe, COX enzyme.

    • Inhibitor wells: Assay buffer, Heme, Fluorescent probe, COX enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves.

    • Calculate the percentage of inhibition for each concentration of the test compound:

      • % Inhibition = [1 - (Rate_inhibitor / Rate_100%_activity)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

COX_Inhibition_Workflow Start Start Prepare Prepare Reagents (Enzymes, Probe, Substrate) Start->Prepare Plate Set up 96-well Plate (Background, 100% Activity, Inhibitor) Prepare->Plate Incubate Pre-incubate Plate (15 min, RT) Plate->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Measure Measure Fluorescence Kinetically Initiate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

Workflow for COX Inhibition Assay.
In Vitro Cytokine Quantification (TNF-α and IL-6) by ELISA

This protocol is for measuring the levels of pro-inflammatory cytokines in serum from the in vivo paw edema model or in cell culture supernatants.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α) in the sample is bound by a capture antibody coated on the plate. A second, detection antibody (often biotinylated) binds to the captured antigen. A streptavidin-HRP conjugate then binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by HRP to a colored product, the intensity of which is proportional to the amount of antigen in the sample.

Materials:

  • ELISA kits for rat TNF-α and IL-6 (containing pre-coated plates, detection antibodies, standards, buffers, and substrate)

  • Serum samples from the in vivo experiment or cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Pipettes and tips

Procedure:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's protocol. This typically involves reconstituting lyophilized components and diluting samples to fall within the standard curve range.

  • Add Standards and Samples: Add 100 µL of each standard and sample in duplicate to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Wash: Aspirate the liquid from each well and wash the plate four times with the provided wash buffer.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature.

  • Wash: Repeat the wash step as described in step 4.

  • Add Substrate: Add 100 µL of TMB substrate to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm immediately.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of TNF-α or IL-6 in the samples.

ELISA_Workflow Start Start Prepare Prepare Reagents, Standards, and Samples Start->Prepare Add_Sample Add Standards and Samples to Plate Prepare->Add_Sample Incubate1 Incubate (2.5h RT) Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate (1h RT) Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate (45 min RT) Add_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (30 min RT, dark) Add_Substrate->Incubate4 Stop Add Stop Solution Incubate4->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Analyze Data (Standard Curve) Read->Analyze End End Analyze->End

Workflow for Cytokine Quantification by ELISA.

References

Application Notes and Protocols for Antibacterial Screening of Pyrazolidine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolidine-3,5-dione derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antibacterial properties.[1][2][3][4] These compounds have garnered significant interest as potential candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. The core structure of pyrazolidine-3,5-dione is a versatile scaffold for chemical modifications, allowing for the synthesis of a diverse library of derivatives with varying potencies and spectra of activity.

The primary mechanism of antibacterial action for some pyrazolidine-3,5-dione derivatives has been identified as the inhibition of UDP-N-acetylenolpyruvyl glucosamine reductase (MurB).[5][6][7] MurB is a crucial enzyme in the cytoplasmic biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, these compounds effectively disrupt cell wall synthesis, leading to bacterial cell death. This targeted mechanism makes them attractive candidates for further investigation and development.

These application notes provide detailed protocols for the antibacterial screening of pyrazolidine-3,5-dione derivatives, including the widely used broth microdilution and agar disk diffusion methods, as well as the determination of the minimum bactericidal concentration (MBC).

Data Presentation

The following tables summarize the antibacterial activity of representative pyrazolidine-3,5-dione derivatives against various Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolidine-3,5-dione Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3)Staphylococcus aureus (including MRSA)0.25 - 16[6][7]
1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3)Enterococcus faecalis (including VRE)0.25 - 16[6][7]
1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3)Streptococcus pneumoniae (penicillin-resistant)0.25 - 16[6][7]
1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4)Gram-positive bacteria4 - 8[6][7]
1-(2-methyl-4-oxo-1,4-dihydro quinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-dionesS. aureus, B. subtilisMild to moderate activity[8]
1-(2-methyl-4-oxo-1,4-dihydro quinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-dionesE. coli, S. speciesMild to moderate activity[8]
Pyrazolidine-3,5-dione substituted benzimidazole derivativesStaphylococcus aureus, EnterococciActive
Pyrazolidine-3,5-dione substituted benzimidazole derivativesEscherichia coli, ShigellaActive

Table 2: Zone of Inhibition of Pyrazolidine-3,5-dione Derivatives

Compound/DerivativeBacterial StrainConcentrationZone of Inhibition (mm)Reference
1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione derivativesStaphylococcus aureus, Enterobacter cocci40 µg/mLNot specified
1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione derivativesEscherichia coli, Shigella species40 µg/mLNot specified
Substituted Pyrazolidine-3,5-dione (RS-1 to RS-10)Bacterial strains30, 50, 70 µg/mLNot specified[3]
4-benzoyl-methyl-pyrazolidin-3-one derivativesB. subtilis, S. aureus, E. coli, P. aeruginosa50 µg/mLSignificant activity against Gram-positive bacteria[9]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Pyrazolidine-3,5-dione derivatives stock solutions (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional)

Protocol:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the pyrazolidine-3,5-dione derivative stock solution to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Inoculation:

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[2]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[2]

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the compound.[11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Pyrazolidine-3,5-dione derivatives stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[11]

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the pyrazolidine-3,5-dione derivative onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.

    • Include a control disk impregnated with the solvent used to dissolve the compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).[11]

    • The diameter of the zone is inversely proportional to the MIC.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35-37°C)

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Susceptibility Testing (Agar Disk Diffusion) cluster_mbc MBC Determination prep_compound Prepare Pyrazolidine-3,5-dione Derivative Stock Solutions mic_setup Serial Dilution in 96-well Plate prep_compound->mic_setup disk_apply Apply Compound-impregnated Disks prep_compound->disk_apply prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) mic_inoculate Inoculate with Bacterial Suspension prep_inoculum->mic_inoculate disk_inoculate Inoculate MHA Plate with Bacteria prep_inoculum->disk_inoculate mic_setup->mic_inoculate mic_incubate Incubate (35-37°C, 16-20h) mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read mbc_subculture Subculture from Clear MIC Wells onto MHA Plates mic_read->mbc_subculture disk_inoculate->disk_apply disk_incubate Incubate (35-37°C, 16-18h) disk_apply->disk_incubate disk_measure Measure Zone of Inhibition (mm) disk_incubate->disk_measure mbc_incubate Incubate (35-37°C, 18-24h) mbc_subculture->mbc_incubate mbc_read Determine MBC (Lowest concentration with ≥99.9% killing) mbc_incubate->mbc_read

Caption: Experimental workflow for antibacterial screening.

Peptidoglycan_Biosynthesis_Inhibition cluster_pathway Peptidoglycan Biosynthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc_EP UDP-N-acetylenolpyruvoylglucosamine (UDP-GlcNAc-EP) UDP_GlcNAc->UDP_GlcNAc_EP MurA PEP Phosphoenolpyruvate (PEP) PEP->UDP_GlcNAc_EP UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) UDP_GlcNAc_EP->UDP_MurNAc MurB Peptidoglycan_precursor Peptidoglycan Precursor UDP_MurNAc->Peptidoglycan_precursor MurC, D, E, F pyrazolidinedione Pyrazolidine-3,5-dione Derivatives pyrazolidinedione->UDP_MurNAc Inhibition

Caption: Inhibition of MurB by pyrazolidine-3,5-diones.

References

Application Note and Protocol for the Dissolution of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a compound of interest in drug discovery and development. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), a common aprotic solvent used for solubilizing nonpolar compounds for in vitro and in vivo studies. Adherence to this protocol will ensure the integrity and reproducibility of subsequent experiments.

Compound Information

A summary of the key chemical properties of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is presented in Table 1.

Table 1: Chemical Properties

PropertyValueReference
Molecular Formula C₂₄H₂₀N₂O₃[1]
Molecular Weight 384.435 g/mol [1]
CAS Number 429653-73-6[1]
Appearance Solid (visual inspection)
Solubility Soluble in DMSOGeneral knowledge

Health and Safety Precautions

Personal Protective Equipment (PPE) should be worn at all times when handling this compound and DMSO. This includes, but is not limited to, safety glasses, a lab coat, and appropriate chemical-resistant gloves.[2] All handling of the solid compound and the final solution should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3]

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in DMSO.

Materials:

  • (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (solid)

  • Anhydrous/Biotechnology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate glassware (e.g., amber glass vial with a PTFE-lined cap)

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibration: Allow the container of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione and the solvent (DMSO) to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the solid compound into the vial. Record the exact weight.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the desired final concentration. For example, to prepare a 10 mM stock solution, use the following calculation:

    Volume of DMSO (L) = [Mass of compound (g) / 384.435 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Cap the vial securely and vortex the mixture at room temperature for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved.

  • Gentle Heating/Sonication (Optional): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution. Avoid excessive heat, which may degrade the compound.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed amber vial at -20°C or -80°C for long-term storage to minimize degradation. For short-term use, the solution may be stored at 4°C. Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dissolution protocol.

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound and DMSO to RT Weigh Weigh Compound Equilibrate->Weigh 1. Add_DMSO Add DMSO to Desired Concentration Weigh->Add_DMSO 2. Vortex Vortex to Mix Add_DMSO->Vortex 3. Heat_Sonication Gentle Heat/Sonicate (if necessary) Vortex->Heat_Sonication 4. Store Store at -20°C or -80°C Heat_Sonication->Store 5.

Caption: Workflow for dissolving the compound in DMSO.

Conclusion

This protocol provides a standardized method for the dissolution of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in DMSO. Following these steps will help ensure the preparation of a homogenous and stable stock solution, which is fundamental for obtaining reliable and reproducible data in downstream applications.

References

Application Notes and Protocols for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in Neurogenic Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and databases reveals no specific research data on the application of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in the field of neurogenic disorders.

Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this specific compound in the requested context. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the absence of foundational research.

While the broader class of compounds, pyrazolidine-3,5-diones, and related pyrazole derivatives have been investigated for various biological activities, including anti-inflammatory and anti-tuberculosis effects, their specific role in neurogenesis or the treatment of neurogenic disorders is not documented in the available literature.

Researchers and drug development professionals interested in the potential of novel compounds for neurogenic disorders are encouraged to perform initial exploratory studies to determine any relevant biological activity.

General Workflow for Investigating a Novel Compound in Neurogenic Disorder Research

For researchers who wish to investigate the potential of a novel compound like (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in neurogenic disorders, a general experimental workflow is proposed below. This workflow is a standard approach in early-stage drug discovery and is not based on any existing data for the specified compound.

Caption: General workflow for screening a novel compound for neurogenic disorders.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for the initial screening of a novel compound.

Neurotoxicity Assay

Objective: To determine the concentration range at which the compound is not toxic to primary neuronal cells.

Methodology:

  • Plate primary cortical neurons in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM).

  • Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., glutamate).

  • Incubate for 48 hours.

  • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Calculate the concentration that results in 50% cell death (IC50) to determine the non-toxic concentration range for subsequent experiments.

Neurite Outgrowth Assay

Objective: To assess the effect of the compound on the growth of neurites, a key process in neurogenesis.

Methodology:

  • Plate primary neurons (e.g., hippocampal or dorsal root ganglion neurons) at a low density on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).

  • Treat the cells with non-toxic concentrations of the compound.

  • Include a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a vehicle control.

  • After 48-72 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

  • Capture images using fluorescence microscopy.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Data Presentation

Should these or similar experiments be conducted, the quantitative data could be summarized as follows:

Table 1: Neurotoxicity of Compound X

Compound ConcentrationCell Viability (%)
Vehicle Control100
10 nM[Data]
100 nM[Data]
1 µM[Data]
10 µM[Data]
100 µM[Data]

Table 2: Effect of Compound X on Neurite Outgrowth

TreatmentAverage Neurite Length (µm)Number of Primary Neurites
Vehicle Control[Data][Data]
Compound X (1 µM)[Data][Data]
BDNF (50 ng/mL)[Data][Data]

Potential Signaling Pathways in Neurogenesis

While no signaling pathways are associated with the specific compound , several pathways are known to be critical for neurogenesis and could be investigated.

G Growth Factors (e.g., BDNF) Growth Factors (e.g., BDNF) TrkB Receptor TrkB Receptor Growth Factors (e.g., BDNF)->TrkB Receptor PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB Receptor->MAPK/ERK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Neurite Outgrowth Neurite Outgrowth MAPK/ERK Pathway->Neurite Outgrowth Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor β-catenin β-catenin Frizzled Receptor->β-catenin Gene Transcription Gene Transcription β-catenin->Gene Transcription Neuronal Differentiation Neuronal Differentiation Gene Transcription->Neuronal Differentiation Notch Ligand Notch Ligand Notch Receptor Notch Receptor Notch Ligand->Notch Receptor NICD NICD Notch Receptor->NICD Hes Gene Expression Hes Gene Expression NICD->Hes Gene Expression Inhibition of Neuronal Differentiation Inhibition of Neuronal Differentiation Hes Gene Expression->Inhibition of Neuronal Differentiation

Caption: Key signaling pathways involved in neurogenesis.

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione?

A1: The specific solubility data for this compound in various solvents is not extensively published. However, based on its chemical structure, which includes multiple aromatic rings, it is predicted to be a poorly water-soluble compound. Compounds with similar structures often exhibit low solubility in aqueous media and higher solubility in organic solvents.[1] Experimental determination of its solubility profile is a critical first step.

Q2: Which solvents should I consider for initial solubility screening?

A2: A good starting point for solubility screening includes a range of solvents with varying polarities. It is recommended to test the solubility in common pharmaceutical solvents such as:

  • Aqueous Buffers: pH 1.2, 4.5, 6.8, and 7.4 to assess pH-dependent solubility.

  • Organic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, acetone, and acetonitrile.

  • Lipid-based Solvents: Medium-chain triglycerides (MCTs), oleic acid.

Q3: How can I improve the aqueous solubility of this compound?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[2][3] These can be broadly categorized as physical and chemical modifications:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[1][4]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[5]

  • Surfactants: The use of surfactants to form micelles can encapsulate the compound and increase its apparent solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can lead to a faster dissolution rate.[3][5][6]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The compound has very low aqueous solubility and the concentration prepared exceeds its saturation point.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: First, determine the intrinsic solubility of the compound in the specific aqueous buffer. (See Experimental Protocol 1).

  • pH Modification: If the compound has ionizable groups, assess its solubility across a range of pH values to identify a pH where solubility is maximized. (See Experimental Protocol 2).

  • Utilize Co-solvents: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it to the aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments. (See Experimental Protocol 3).

  • Consider Formulation Strategies: For in vivo studies, more advanced formulation approaches like solid dispersions or lipid-based formulations may be necessary.[6][7]

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility can lead to compound precipitation in the assay medium, resulting in variable effective concentrations.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding the compound to the assay medium, carefully inspect for any signs of precipitation (e.g., cloudiness, visible particles).

  • Solubility in Assay Medium: Determine the solubility of the compound directly in the cell culture medium or assay buffer, including any serum or protein components.

  • Reduce Final Solvent Concentration: If using a stock solution in an organic solvent, minimize the final concentration of the solvent in the assay to avoid solvent-induced precipitation. A common upper limit is 0.1-0.5% v/v.

  • Pre-complexation with Cyclodextrins: Consider pre-complexing the compound with a suitable cyclodextrin before adding it to the assay medium.

Quantitative Data Summary

As specific experimental data for this compound is not publicly available, the following table provides a template for how to structure and present experimentally determined solubility data.

Solvent/MediaTemperature (°C)Solubility (µg/mL)Method of Determination
pH 1.2 Buffer25[To be determined]HPLC-UV
pH 7.4 Buffer25[To be determined]HPLC-UV
Water25[To be determined]HPLC-UV
Ethanol25[To be determined]HPLC-UV
DMSO25[To be determined]HPLC-UV

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., aqueous buffer, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Dilute an aliquot of the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Solubility Measurement: Determine the equilibrium solubility of the compound in each buffer using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the logarithm of the solubility as a function of pH to visualize the pH-solubility profile.

Protocol 3: Co-solvency Study
  • Solvent System Preparation: Prepare a series of solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol) with water or a buffer at various volume ratios (e.g., 10:90, 20:80, ..., 90:10).

  • Solubility Measurement: Determine the equilibrium solubility of the compound in each co-solvent mixture using the shake-flask method.

  • Data Analysis: Plot the logarithm of the solubility against the percentage of the co-solvent to determine the optimal co-solvent concentration.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Start Start: Poorly Soluble Compound Solubility_Screening Solubility Screening (Aqueous & Organic Solvents) Start->Solubility_Screening pH_Dependent Is Solubility pH-Dependent? Solubility_Screening->pH_Dependent pH_Adjustment pH Adjustment pH_Dependent->pH_Adjustment Yes Co_solvency Co-solvency pH_Dependent->Co_solvency No Formulation_Development Formulation Development pH_Adjustment->Formulation_Development Complexation Complexation (e.g., Cyclodextrins) Co_solvency->Complexation Solid_Dispersion Solid Dispersion Complexation->Solid_Dispersion Particle_Size_Reduction Particle Size Reduction Solid_Dispersion->Particle_Size_Reduction Particle_Size_Reduction->Formulation_Development End End: Solubilized Compound Formulation_Development->End Troubleshooting_Precipitation Issue Issue: Precipitation in Aqueous Media Compound precipitates upon addition to buffer Cause {Possible Cause|Low intrinsic aqueous solubility} Issue->Cause Step1 Step 1 Determine equilibrium solubility Cause->Step1 Step2 Step 2 Assess pH-solubility profile Step1->Step2 Step3 Step 3 Utilize co-solvents Step2->Step3 Step4 Step 4 Consider advanced formulations Step3->Step4 Outcome {Outcome|Improved solubility and stability} Step4->Outcome

References

Stability issues of phenylpyrazolidine-3,5-dione compounds in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpyrazolidine-3,5-dione compounds. The information provided addresses common stability issues encountered in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylpyrazolidine-3,5-dione compounds in solution?

A1: The two main degradation pathways for phenylpyrazolidine-3,5-dione compounds in solution are hydrolysis and oxidation.[1] The pyrazolidine-3,5-dione ring is susceptible to cleavage by both acid and base-catalyzed hydrolysis. Oxidative degradation can also occur, particularly at the C-4 position of the ring.

Q2: What are the common degradation products observed?

A2: Degradation of phenylpyrazolidine-3,5-dione derivatives can lead to various products. For instance, the hydrolysis of phenylbutazone can yield n-butylmalonic acid mono(N,N'-diphenyl)hydrazide.[1] In the case of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (Prenazone), degradation in aqueous solution has been shown to produce N,N'-diphenylhydrazide-5-methyl-4-hexenoic acid, its 2-carboxy and 2-carboxy-2-hydroxy derivatives, as well as trans- and cis-azobenzene.[2] Under acidic conditions, intramolecular rearrangement and further hydrolysis to compounds like prenylmalonic acid and hydrazobenzene can occur.[3]

Q3: Which factors have the most significant impact on the stability of these compounds in solution?

A3: The stability of phenylpyrazolidine-3,5-dione compounds in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate hydrolytic degradation. Exposure to light can induce photolytic degradation, and the presence of oxygen or other oxidizing agents can promote oxidative degradation. The choice of solvent can also play a role in the stability of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of phenylpyrazolidine-3,5-dione compounds in solution.

Issue 1: Rapid degradation of the compound in aqueous solution.
  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Ensure the pH of your solution is within a stable range for your specific compound. For many drugs, a pH near neutral (6-8) is often optimal, but this should be determined experimentally. Use buffered solutions to maintain a constant pH.

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Store stock solutions and samples at lower temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Presence of dissolved oxygen.

    • Troubleshooting Step: For oxygen-sensitive compounds, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. Consider adding antioxidants to your formulation if compatible with your experimental design.

Issue 2: Inconsistent results in stability studies.
  • Possible Cause 1: Variability in experimental conditions.

    • Troubleshooting Step: Tightly control all experimental parameters, including temperature, pH, light exposure, and the concentration of all components. Use calibrated equipment and follow a detailed, standardized protocol.

  • Possible Cause 2: Issues with the analytical method.

    • Troubleshooting Step: Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method can separate the intact drug from all potential degradation products without interference. Validate the method for specificity, linearity, accuracy, precision, and robustness.

  • Possible Cause 3: Adsorption of the compound to container surfaces.

    • Troubleshooting Step: Investigate potential adsorption by analyzing solutions stored in different types of containers (e.g., glass vs. polypropylene). Silanized glass vials can sometimes reduce adsorption of certain compounds.

Data on Phenylpyrazolidine-3,5-dione Stability

The following table summarizes publicly available data on the stability of select phenylpyrazolidine-3,5-dione compounds. Due to the limited availability of comprehensive comparative studies, data has been compiled from various sources.

CompoundConditionSolvent/MediumObserved Degradation/ProductsReference
PhenylbutazoneHydrolysisAqueous Solutionn-butylmalonic acid mono(N,N'-diphenyl)hydrazide[1]
PhenylbutazoneOxidationAqueous Solution1,2-diphenyl-4-n-butyl-4-hydroxypyrazolidine-3,5-dione[1]
4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (Prenazone)Accelerated Aging (80°C), Aerobic & AnaerobicAqueous SolutionN,N'-diphenylhydrazide-5-methyl-4-hexenoic acid and its derivatives, azobenzene[2]
4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (Prenazone)Concentrated Sulfuric AcidSulfuric AcidIntramolecular rearrangement and hydrolysis products[3]
KetazoneAnaerobicBritton-Welford BufferHydrolysis and decarboxylation products[4]
OxyphenbutazoneNot specifiedNot specifiedSix potential decomposition products identified[5][6]

Experimental Protocols

Protocol 1: General Stability Study of a Phenylpyrazolidine-3,5-dione Compound in Solution

This protocol outlines a general procedure for assessing the stability of a phenylpyrazolidine-3,5-dione compound under various stress conditions, in accordance with ICH guidelines.

1. Materials and Reagents:

  • Phenylpyrazolidine-3,5-dione compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Buffers of various pH values (e.g., phosphate, acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Calibrated analytical balance, pH meter, and volumetric flasks

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Stability-indicating HPLC column

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Add an appropriate volume of acid (e.g., 0.1 M HCl) to an aliquot of the stock solution. Heat the mixture if necessary (e.g., 60 °C for a specified time). Neutralize the solution before analysis.

  • Base Hydrolysis: Add an appropriate volume of base (e.g., 0.1 M NaOH) to an aliquot of the stock solution. Keep at room temperature or heat as required. Neutralize the solution before analysis.

  • Oxidative Degradation: Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound and a solution to elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4. Long-Term and Accelerated Stability Studies:

  • Prepare solutions of the compound in the desired formulation and store them in stability chambers under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

5. Sample Analysis:

  • Analyze the samples from the forced degradation and stability studies using a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

6. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants and half-life of the compound under each condition.

Visualizations

cluster_degradation Degradation Pathway of Phenylpyrazolidine-3,5-dione Parent Phenylpyrazolidine-3,5-dione (Parent Compound) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis_Product Ring-Opened Product (e.g., Malonic Acid Hydrazide Derivative) Hydrolysis->Hydrolysis_Product Oxidation_Product Oxidized Product (e.g., 4-Hydroxy Derivative) Oxidation->Oxidation_Product Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation

Caption: Generalized degradation pathway of phenylpyrazolidine-3,5-dione.

cluster_workflow Experimental Workflow for a Stability Study start Start: Define Stability Protocol prep Prepare Samples (Multiple Batches) start->prep forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prep->forced_deg long_term Long-Term & Accelerated Stability Studies prep->long_term analysis Analysis using Stability- Indicating Method (e.g., HPLC) forced_deg->analysis sampling Sample Withdrawal at Predefined Intervals long_term->sampling sampling->analysis data Data Evaluation & Kinetic Modeling analysis->data report Generate Stability Report & Determine Shelf-life data->report

Caption: Workflow for a typical pharmaceutical stability study.

cluster_troubleshooting Troubleshooting Logic for Stability Issues start Observed Instability (e.g., Degradation, Inconsistent Results) check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions check_method Verify Analytical Method (Stability-Indicating?) check_conditions->check_method Conditions OK adjust_conditions Optimize pH, Temperature, and Light Protection check_conditions->adjust_conditions Conditions Not Optimal check_handling Assess Sample Handling & Storage check_method->check_handling Method Validated validate_method Re-validate or Develop New Stability-Indicating Method check_method->validate_method Method Not Validated improve_handling Implement Improved Storage & Handling Procedures check_handling->improve_handling Handling Issues re_evaluate Re-evaluate Stability check_handling->re_evaluate Handling OK adjust_conditions->re_evaluate validate_method->re_evaluate improve_handling->re_evaluate stable Compound is Stable re_evaluate->stable

Caption: Logic diagram for troubleshooting stability issues.

References

Optimizing reaction conditions for pyrazolidine-3,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolidine-3,5-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing pyrazolidine-3,5-diones?

A1: The synthesis of pyrazolidine-3,5-dione derivatives typically involves the reaction of a hydrazine derivative with a malonic acid derivative. Common starting materials include substituted hydrazines, diethyl malonate, and in some multi-step syntheses, substituted benzoic acids which are then converted to corresponding esters and hydrazides.[1][2][3] Advanced methods may also utilize aryl aldehydes and benzothiazoles.[4][5]

Q2: What reaction conditions are typically employed for this synthesis?

A2: Reaction conditions can vary significantly based on the chosen synthetic route. Common approaches include:

  • Conventional Heating: Refluxing the reactants in a suitable solvent is a traditional method. For instance, reacting substituted hydrazide with diethyl malonate may involve refluxing for several hours.[1] Another example is the reflux of substituted 2-oxo-1,2-dihydroquinolin-4-yl phenylpyrazolidine-3,5-diones with formaldehyde and diethylamine in methanol for 2.5 hours.[6]

  • Catalysis: Various catalysts can be used to improve reaction efficiency. Examples include sulfuric acid in methanol,[1] Mg(II) acetylacetonate in water, and Cu(II)tyrosinase for one-pot syntheses.[7]

  • Microwave-Assisted Synthesis: Modern techniques like microwave-assisted reactions can enhance reaction rates and yields.[4][5]

  • Grindstone Method: A novel one-pot synthesis can be achieved using the grindstone method with a Cu(II)tyrosinase enzyme as a catalyst under mild conditions.[7]

Q3: How are the synthesized pyrazolidine-3,5-dione products typically purified?

A3: Purification is crucial to obtain a high-purity product. Common purification techniques include:

  • Recrystallization: Ethanol is frequently mentioned as a suitable solvent for recrystallization.[6]

  • Column Chromatography: This technique is used to separate the desired product from impurities.[6]

  • Washing: The crude product is often washed with water or other solvents to remove unreacted starting materials and byproducts.[8]

Troubleshooting Guide

Q4: I am getting a very low yield. What are the possible causes and solutions?

A4: Low yields are a common issue in organic synthesis. Here are some potential causes and troubleshooting steps:

  • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]

  • Cause: Sub-optimal catalyst or reaction conditions.

    • Solution: Experiment with different catalysts. For example, if an acid-catalyzed reaction is giving low yields, consider a metal-catalyzed approach like using Mg(II) acetylacetonate.[7] The choice of solvent can also be critical; while methanol is common,[1] water has also been used successfully.[7]

  • Cause: Decomposition of starting materials or product.

    • Solution: Some reactants or products might be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

  • Cause: Issues with starting material purity.

    • Solution: Ensure the purity of your starting materials (hydrazines, diethyl malonate, etc.) using appropriate analytical techniques before starting the reaction.

Q5: My final product is impure. How can I improve its purity?

A5: Product impurity can arise from side reactions or incomplete removal of starting materials.

  • Problem: Presence of unreacted starting materials.

    • Solution: Optimize the stoichiometry of your reactants. Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant. Improve the purification process by performing multiple recrystallizations or using column chromatography with an appropriate solvent system.[6]

  • Problem: Formation of side products.

    • Solution: The formation of side products is often dependent on reaction conditions. Adjusting the temperature, reaction time, or catalyst can minimize side reactions. The choice of solvent can also influence the reaction pathway.

Q6: The reaction is not proceeding at all. What should I check?

A6: A complete lack of reaction can be frustrating. Here's a checklist of things to verify:

  • Reagent Viability: Confirm the integrity and reactivity of your reagents, especially the hydrazine derivatives, which can degrade over time.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.

  • Reaction Setup: Double-check your reaction setup to ensure it is assembled correctly and that the heating and stirring are functioning as expected.

  • Reaction Monitoring: Use TLC to monitor the reaction from the beginning. This will help you determine if the reaction is simply very slow or not happening at all.[6]

Data Presentation

Table 1: Comparison of Yields in Pyrazolidine-3,5-dione Synthesis under Different Conditions

Synthesis MethodCatalyst/ConditionsYield (%)Reference
Reaction of substituted hydrazide with diethyl malonateReflux41[1]
One-pot grindstone methodCu(II)tyrosinase84-96[7]
Mg(II) acetylacetonate-catalyzed reactionWater as reaction mediumHigh[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyrazolidine-3,5-diones

This protocol is a generalized procedure based on the reaction of a substituted hydrazide with diethyl malonate.

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar quantity of the substituted hydrazide in a suitable solvent (e.g., methanol).

  • Addition of Reagents: Add diethyl malonate to the flask. If a catalyst (e.g., a few drops of sulfuric acid) is required, add it at this stage.

  • Reaction: Reflux the reaction mixture for an appropriate amount of time (e.g., 6 hours), monitoring the progress by TLC.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The method for product isolation will depend on its properties. It may involve precipitation by adding water, followed by filtration.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol[6] or by using column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Substituted Hydrazide, Diethyl Malonate) dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_reagents Add Diethyl Malonate & Catalyst (optional) dissolve->add_reagents reflux Reflux (e.g., 6 hours) add_reagents->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature reflux->cool monitor->reflux isolate Isolate Crude Product (e.g., Precipitation & Filtration) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end Final Product: Pyrazolidine-3,5-dione purify->end

Caption: General experimental workflow for the synthesis of pyrazolidine-3,5-diones.

troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Product Impurity cluster_no_reaction No Reaction start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction unreacted_sm Unreacted Starting Material? start->unreacted_sm check_reagents Check Reagent Viability start->check_reagents increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes suboptimal_conditions Sub-optimal Conditions? incomplete_reaction->suboptimal_conditions No change_catalyst_solvent Change Catalyst/Solvent suboptimal_conditions->change_catalyst_solvent Yes optimize_stoichiometry Optimize Stoichiometry unreacted_sm->optimize_stoichiometry Yes side_products Side Products Formed? unreacted_sm->side_products No improve_purification Improve Purification optimize_stoichiometry->improve_purification adjust_conditions Adjust Temp/Time/Catalyst side_products->adjust_conditions Yes check_catalyst Check Catalyst Activity check_reagents->check_catalyst check_setup Verify Reaction Setup check_catalyst->check_setup

References

Overcoming off-target effects of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, a selective inhibitor of RhoA activation, commonly known as Y16 or RhoA-IN-Y16. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you overcome challenges and ensure the success of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with Y16.

Question: My compound is not showing any inhibition of RhoA activity. What could be the problem?

Answer: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Ensure the compound has been stored correctly and has not degraded. Y16 is soluble in DMSO[1]. Prepare fresh stock solutions and ensure complete solubilization before diluting into your assay buffer. Insoluble compound will not be active.

  • Cell Permeability: While Y16 is cell-permeable, the efficiency can vary between cell lines. If you suspect a permeability issue, consider increasing the incubation time or using a permeabilization agent as a positive control for your target engagement, though this may impact cell health.

  • Assay Conditions: The inhibitory activity of Y16 is dependent on the specific RhoGEF being targeted. Y16 is a selective inhibitor of G-protein-coupled RhoGEFs, particularly LARG and its related family members[2][3]. It does not inhibit other DBL family RhoGEFs like DBL or LBC[2]. Ensure your experimental system utilizes a Y16-sensitive RhoGEF for RhoA activation.

  • Concentration: A concentration of 10 µM Y16 has been shown to completely prevent serum-induced activation of cellular RhoA in NIH-3T3 cells[4][5]. However, the optimal concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your system.

Question: I am observing unexpected cytotoxicity in my cell-based assays. Is this a known off-target effect of Y16?

Answer: Based on available data, Y16 is considered to have high specificity and is generally non-cytotoxic at effective concentrations[6]. However, if you observe cytotoxicity, consider these points:

  • High Concentrations: Like any compound, excessively high concentrations of Y16 can lead to off-target effects and cytotoxicity. We recommend performing a dose-response curve to identify a concentration that effectively inhibits RhoA signaling without impacting cell viability.

  • Solvent Toxicity: The vehicle used to dissolve Y16, typically DMSO, can be toxic to cells at certain concentrations. Ensure your final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and that your vehicle controls are behaving as expected.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to perturbations in the RhoA signaling pathway or to the compound itself. It is crucial to establish a baseline toxicity profile for your specific cell line.

Question: How specific is Y16? Could my observed phenotype be due to off-target effects?

Answer: Y16 has demonstrated high specificity for LARG-related G-protein-coupled RhoGEFs[2][3]. Extensive testing has shown no detectable effect on:

  • Other DBL family RhoGEFs (e.g., DBL, LBC)[2].

  • The interaction of Cdc42 and Rac1 with their respective GEFs[2][4].

  • RhoA's interaction with its downstream effectors (ROCKII, mDia, PKN) or a RhoGAP (p190RhoGAP)[2].

Therefore, it is less likely that your observed phenotype is due to a direct off-target inhibition of these proteins. However, to confirm that the observed effects are due to the inhibition of the RhoA pathway, consider the following rescue experiment:

  • Rescue with Constitutively Active Mutants: The cellular effects of Y16 can be rescued by the expression of a constitutively active RhoA or a constitutively active downstream effector like ROCK[2][3]. If the phenotype is reversed by these mutants, it strongly suggests the effect is on-target.

Quantitative Data Summary

The following tables summarize the key quantitative data for Y16.

ParameterValueTarget Protein(s)Notes
Binding Affinity (Kd) ~76-80 nM[1][2][3]LARG (Leukemia-associated RhoGEF)Determined by microscale thermophoresis.
IC50 4.75 µM[7]RhoA Activation (in human cells)Comparable to another RhoA inhibitor, Rhosin.
Target ClassSpecific Targets TestedResultReference
DBL Family RhoGEFs DBL, LBCNo detectable effect on interaction with RhoA.[2]
Other Rho Family GTPases Cdc42, Rac1No effect on their activation or binding to their respective GEFs.[2][4]
RhoA Effectors ROCKII, mDia, PKNNo effect on their interaction with RhoA.[2]
RhoGAP p190RhoGAPNo effect on its interaction with RhoA.[2]

Key Experimental Protocols

Protocol 1: In vitro RhoA Activation Assay (Pull-down based)

This protocol is a general guideline for assessing RhoA activation in response to a stimulus and the inhibitory effect of Y16.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • RhoA Activation Assay Kit (containing Rhotekin-RBD beads or similar)

  • Y16 stock solution (in DMSO)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against RhoA

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve cells if necessary to reduce basal RhoA activity.

    • Pre-treat cells with the desired concentration of Y16 (e.g., 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Stimulate cells with an agonist (e.g., serum, LPA) to activate RhoA for the appropriate duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with cold lysis buffer.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant.

    • Normalize all samples to the same protein concentration using lysis buffer.

  • Pull-down of Active RhoA:

    • To 500 µg - 1 mg of protein lysate, add Rhotekin-RBD beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and wash 3 times with wash buffer.

  • Western Blotting:

    • Resuspend the bead pellet in 2x SDS-PAGE sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against RhoA.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

    • Also, run a Western blot for total RhoA from the input lysates to ensure equal loading.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol helps to determine if Y16 is cytotoxic at the concentrations used in your experiments.

Materials:

  • Cells of interest

  • 96-well plates

  • Y16 stock solution (in DMSO)

  • Cell culture medium

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Y16 in culture medium.

    • Treat the cells with a range of Y16 concentrations. Include a vehicle-only control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

RhoA Signaling Pathway and Point of Inhibition by Y16

RhoA_Signaling_Pathway cluster_activation GPCR GPCR G_protein Heterotrimeric G-protein GPCR->G_protein Ligand LARG LARG (RhoGEF) G_protein->LARG RhoA_GDP RhoA-GDP (Inactive) LARG->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_P Phospho-MLC ROCK->MLC_P Actin_Stress_Fibers Actin Stress Fibers & Focal Adhesions MLC_P->Actin_Stress_Fibers Y16 Y16 Y16->LARG Troubleshooting_Workflow Start No Inhibition of RhoA Activity Observed Check_Compound 1. Verify Compound Integrity & Solubility Start->Check_Compound Check_Assay 2. Confirm Assay Conditions (Y16-sensitive GEF) Check_Compound->Check_Assay Compound OK Resolved Issue Resolved Check_Compound->Resolved Issue Found Dose_Response 3. Perform Dose-Response Experiment Check_Assay->Dose_Response Assay OK Check_Assay->Resolved Issue Found Check_Permeability 4. Investigate Cell Permeability Dose_Response->Check_Permeability No activity at high doses Dose_Response->Resolved Activity Observed Not_Resolved Issue Persists: Consult Further Check_Permeability->Not_Resolved

References

Technical Support Center: Crystallization of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.

Troubleshooting Crystallization: A Step-by-Step Guide

Crystallization is a critical step for obtaining pure, solid material. Below are common issues encountered during the crystallization of the target compound and their potential solutions.

Problem 1: The compound oils out and does not form crystals.

  • Question: My compound has separated as an oil instead of a solid. What should I do?

  • Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid upon cooling before it can nucleate and form crystals. Here are several strategies to address this:

    • Reduce the initial temperature: Dissolve the compound at a slightly lower temperature to avoid oversaturation.

    • Add a co-solvent (anti-solvent): Introduce a solvent in which the compound is less soluble. This should be done dropwise to the warm, dissolved solution until slight turbidity persists. Common anti-solvents for polar compounds include hexanes or heptane.

    • Slow cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed with gradual cooling in a refrigerator and then a freezer.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites.

    • Seeding: If you have a few crystals of the pure compound, add a single, small seed crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: No crystals form, even after extended cooling.

  • Question: I have followed the cooling protocol, but no crystals have appeared. What are the next steps?

  • Answer: A lack of crystal formation is usually due to either the solution not being sufficiently supersaturated or an inhibition of nucleation. Consider the following:

    • Increase concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the compound's concentration and then repeat the cooling process.

    • Induce nucleation: As with oiling out, try scratching the flask or adding a seed crystal.

    • Solvent selection: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to perform a solvent screen to find a more suitable system.

Problem 3: The resulting crystals are very small or needle-like.

  • Question: I obtained solid material, but the crystals are too fine. How can I grow larger crystals?

  • Answer: The formation of very small crystals often indicates rapid nucleation and growth. To encourage the formation of larger, more well-defined crystals:

    • Slower cooling: This is the most critical factor. A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals from those sites.

    • Reduce supersaturation: A highly supersaturated solution can lead to rapid precipitation. Try using slightly more solvent to dissolve the compound initially.

    • Minimize agitation: Do not disturb the solution as it cools, as this can induce the formation of many small crystals.

Problem 4: The crystallized material is not pure.

  • Question: After crystallization, my compound's purity has not significantly improved. What can I do?

  • Answer: If impurities are co-crystallizing with your product, a single crystallization may not be sufficient.

    • Recrystallization: Perform a second crystallization using the same or a different solvent system.

    • Hot filtration: If the impurities are insoluble in the hot solvent, they can be removed by filtering the hot solution before allowing it to cool.

    • Solvent choice: The impurity may have similar solubility properties to your compound in the chosen solvent. Experiment with different solvents where the solubility of the impurity and your compound differ significantly.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione?

A1: Based on the structure, which contains both polar (dione) and nonpolar (aromatic rings, ether linkage) functionalities, a range of solvents could be effective. A good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents such as ethyl acetate or acetone. A solvent screen is highly recommended to determine the optimal solvent or solvent mixture.

Q2: How do I perform a solvent screen?

A2: A systematic solvent screen is the most effective way to identify a suitable crystallization solvent. The general procedure is as follows:

  • Place a small amount of your crude compound (10-20 mg) into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if the compound dissolves.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals that form.

Q3: What is a solvent/anti-solvent crystallization?

A3: This technique is useful when your compound is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"), and the two solvents are miscible. The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes slightly cloudy. Upon cooling, crystals should form.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent based on a solvent screen. The ideal solvent will fully dissolve the compound at an elevated temperature but show poor solubility at room temperature or below.

  • Dissolution: Place the crude (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (2-8 °C) and then in a freezer (-10 to -20 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a suitable "solvent" (one in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "solvent" until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-8 from the Single Solvent Recrystallization protocol.

Quantitative Data Summary

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleGood quality crystals
Ethyl AcetateSolubleVery SolubleOiled out
HexaneInsolubleInsolubleNo dissolution
TolueneSparingly SolubleSolubleSmall needles
AcetoneSolubleVery SolublePoor crystal formation
DichloromethaneSolubleN/A (low boiling point)-
WaterInsolubleInsolubleNo dissolution

This table is illustrative and results will need to be determined experimentally.

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start Crystallization (Dissolve in Hot Solvent & Cool) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No crystals_yes Yes check_crystals->crystals_yes Yes check_oil Oiled Out? no_crystals->check_oil oil_yes Yes check_oil->oil_yes Yes oil_no No check_oil->oil_no No oil_solutions Troubleshoot Oiling Out: - Slower Cooling - Add Anti-Solvent - Scratch Flask - Seed Crystals oil_yes->oil_solutions no_crystal_solutions Induce Crystallization: - Evaporate Solvent - Scratch Flask - Seed Crystals - Re-screen Solvents oil_no->no_crystal_solutions oil_solutions->start Retry no_crystal_solutions->start Retry check_purity Check Purity & Crystal Size crystals_yes->check_purity is_pure Sufficiently Pure & Large? check_purity->is_pure pure_yes Yes is_pure->pure_yes Yes pure_no No is_pure->pure_no No end Successful Crystallization pure_yes->end impure_solutions Improve Crystals: - Recrystallize - Slower Cooling - Hot Filtration - Change Solvent pure_no->impure_solutions impure_solutions->start Retry

Troubleshooting flowchart for crystallization.

Technical Support Center: Navigating the Cytotoxicity of Pyrazolidine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of pyrazolidine-3,5-dione derivatives in cell culture experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vitro studies with pyrazolidine-3,5-dione derivatives.

Q1: I am observing high cytotoxicity in my cancer cell line, even at low concentrations of my pyrazolidine-3,5-dione derivative. What could be the reason?

A1: Several factors could contribute to unexpectedly high cytotoxicity:

  • Compound Solubility: Pyrazolidine-3,5-dione derivatives can have poor aqueous solubility. Precipitation of the compound in the culture medium can lead to inaccurate concentrations and localized high doses, causing significant cell death.

    • Troubleshooting:

      • Visually inspect the culture medium for any precipitate after adding the compound.

      • Consider using a solubilizing agent, such as DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.

      • Prepare a fresh stock solution and dilute it appropriately just before use.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound. Your specific cell line may be particularly susceptible to the cytotoxic effects of your derivative.

  • Incorrect Concentration Calculation: Double-check all calculations for stock solution preparation and final dilutions.

Q2: My pyrazolidine-3,5-dione derivative is showing significant toxicity to non-cancerous (normal) cell lines, limiting its therapeutic window. How can I reduce this off-target cytotoxicity?

A2: Reducing cytotoxicity in normal cells while maintaining efficacy in cancer cells is a key challenge. Here are some strategies:

  • Structural Modification: The structure of the derivative plays a crucial role in its activity and toxicity. Structure-activity relationship (SAR) studies have shown that modifications to the pyrazolidine-3,5-dione core can alter cytotoxic profiles. For instance, certain substitutions may enhance selectivity for cancer cells.

  • Formulation Strategies: Encapsulating the derivative in nanoparticles or liposomes can control its release and potentially target it more specifically to cancer cells, thereby reducing systemic toxicity.

  • Co-treatment with Antioxidants: Some pyrazolidine-3,5-dione derivatives induce cytotoxicity through the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant may mitigate ROS-induced damage in normal cells. However, this approach should be carefully validated as it could also potentially interfere with the anticancer activity of the compound.

  • Dose and Incubation Time Optimization: Reducing the concentration of the derivative and the duration of exposure can sometimes minimize toxicity in normal cells while still affecting cancer cells, which may be more sensitive.

Q3: I am unsure if the cell death I am observing is due to apoptosis or necrosis. How can I differentiate between these two mechanisms?

A3: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of your compound.

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. It is an energy-dependent process mediated by caspases.

  • Necrosis: Typically caused by severe cellular injury, leading to cell swelling, membrane rupture, and release of cellular contents, which can trigger an inflammatory response.

You can use specific assays to distinguish between the two:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-9, can confirm the involvement of the apoptotic pathway.

Q4: My experimental results for cytotoxicity are not consistent across different batches of experiments. What could be causing this variability?

A4: Reproducibility is key in scientific research. Inconsistent results can arise from several factors:

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

  • Compound Stability: The stability of your pyrazolidine-3,5-dione derivative in solution can affect its activity. Prepare fresh dilutions for each experiment from a well-stored stock.

  • Assay Performance: Variations in incubation times, reagent concentrations, and instrumentation can all contribute to variability. Adhere strictly to a standardized protocol.

  • Biological Variation: Inherent biological differences between cell populations can lead to some level of variation. Performing multiple biological replicates is essential.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolidine-3,5-dione and related derivatives against different human cancer and non-cancerous cell lines. This data can help in selecting appropriate starting concentrations for your experiments and in understanding the selectivity of different compounds.

Compound IDCell LineCell TypeIC50 (µM)Citation
Derivative XIIIHePG2Hepatocellular Carcinoma6.57[1]
Derivative XIIIHCT-116Colorectal Carcinoma9.54[1]
Derivative XIIIMCF-7Breast Adenocarcinoma7.97[1]
Les-6287MCF-7Breast Adenocarcinoma1.43 (48h)[2]
Les-6287MDA-MB-231Breast Adenocarcinoma1.37 (48h)[2]
Les-6287HCC1954Breast Carcinoma2.25 (48h)[2]
Les-6287MCF-10ANon-tumorigenic Breast Epithelial64.58 (48h)[2]
Les-6294MCF-7Breast Adenocarcinoma3.54 (48h)[2]
Les-6294MDA-MB-231Breast Adenocarcinoma3.72 (48h)[2]
Les-6294HCC1954Breast Carcinoma5.01 (48h)[2]
Les-6294MCF-10ANon-tumorigenic Breast Epithelial>100 (48h)[2]
Les-6328MCF-7Breast Adenocarcinoma2.18 (48h)[2]
Les-6328MDA-MB-231Breast Adenocarcinoma2.01 (48h)[2]
Les-6328HCC1954Breast Carcinoma6.40 (48h)[2]
Les-6328MCF-10ANon-tumorigenic Breast Epithelial>100 (48h)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolidine-3,5-dione derivative for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Protocol:

  • Seed and treat cells with the pyrazolidine-3,5-dione derivative.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

G Workflow for Cytotoxicity Assessment and Reduction cluster_0 Initial Screening cluster_1 Troubleshooting High Cytotoxicity cluster_2 Mechanism of Action cluster_3 Reducing Off-Target Cytotoxicity start Synthesize Pyrazolidine-3,5-dione Derivative assay Perform Cytotoxicity Assay (e.g., MTT) on Cancer Cell Line start->assay check_solubility Check Compound Solubility assay->check_solubility High Cytotoxicity Observed optimize_conc Optimize Concentration and Incubation Time check_solubility->optimize_conc apoptosis_assay Differentiate Apoptosis vs. Necrosis (Annexin V/PI) optimize_conc->apoptosis_assay caspase_assay Measure Caspase-3/9 Activity apoptosis_assay->caspase_assay normal_cell_assay Test on Non-Cancerous Cell Lines caspase_assay->normal_cell_assay sar Structure-Activity Relationship (SAR) Studies normal_cell_assay->sar formulation Develop Novel Formulations normal_cell_assay->formulation co_treatment Co-treatment with Antioxidants normal_cell_assay->co_treatment G Apoptosis Pathway Induced by Pyrazolidine-3,5-dione Derivatives compound Pyrazolidine-3,5-dione Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction compound->mito ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Technical Support Center: Artifacts in High-Throughput Screens with Pyrazolidine-3,5-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in high-throughput screens (HTS) involving pyrazolidine-3,5-dione compounds. This class of compounds is known to be a potential source of Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolidine-3,5-dione compounds and why are they a concern in HTS?

A1: Pyrazolidine-3,5-diones are a class of chemical compounds that have been explored for various therapeutic applications. However, their core structure has been identified as a potential PAINS motif. PAINS are compounds that tend to show activity in numerous HTS assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. This can lead to a significant waste of resources by pursuing false-positive "hits."

Q2: What are the common mechanisms of assay interference by pyrazolidine-3,5-dione compounds?

A2: Like other PAINS, pyrazolidine-3,5-dione compounds can interfere with HTS assays through several mechanisms:

  • Compound Aggregation: At higher concentrations typical for HTS, these compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Fluorescence Interference: The compounds may possess intrinsic fluorescent properties or quench the fluorescence of the assay reagents, leading to false signals in fluorescence-based assays.

  • Redox Activity: Some pyrazolidine-3,5-dione derivatives may participate in redox cycling, generating reactive oxygen species that can disrupt assay components.

  • Chemical Reactivity: The pyrazolidine-3,5-dione scaffold can be chemically reactive, leading to covalent modification of proteins or other assay components.

Q3: How can I preemptively identify potentially problematic pyrazolidine-3,5-dione compounds in my screening library?

A3: Several computational tools and filters are available to flag potential PAINS based on their chemical substructures. It is advisable to screen your compound library in silico using these filters before commencing a screening campaign. However, these filters are not infallible and experimental validation is crucial.

Troubleshooting Guides

Issue 1: High Hit Rate Observed with Pyrazolidine-3,5-dione Analogs

If you observe a disproportionately high number of "hits" from a series of pyrazolidine-3,5-dione analogs, it is crucial to investigate potential assay artifacts.

Troubleshooting Workflow:

HTS_Hit_Triage start High Hit Rate with Pyrazolidine-3,5-diones check_pains In Silico PAINS Check start->check_pains dose_response Confirm with Dose-Response Curve check_pains->dose_response Flagged as PAINS orthogonal_assay Orthogonal Assay (Different Technology) dose_response->orthogonal_assay Steep or Irregular Curve dose_response->orthogonal_assay Well-behaved Curve counter_screen Counter-Screen (Unrelated Target) orthogonal_assay->counter_screen Activity Confirmed artifact Likely Artifact orthogonal_assay->artifact Activity Not Confirmed biophysical Biophysical Validation (e.g., SPR, DLS) counter_screen->biophysical No Activity in Counter-Screen counter_screen->artifact Activity in Counter-Screen valid_hit Likely Valid Hit biophysical->valid_hit Direct Binding Confirmed biophysical->artifact No Direct Binding/ Aggregation Observed

Caption: Triage workflow for hits containing the pyrazolidine-3,5-dione scaffold.

Quantitative Data Summary:

While specific quantitative data for pyrazolidine-3,5-dione artifacts is not extensively published, the table below provides a hypothetical example based on typical PAINS behavior to guide your assessment.

Compound Series Primary Screen Hit Rate (%) Confirmation Rate in Orthogonal Assay (%) Activity in Counter-Screen (%) Notes
Pyrazolidine-3,5-diones5.21560High primary hit rate with low confirmation suggests artifacts.
Control Compounds (Non-PAINS)0.8755Typical hit profile for a well-behaved compound library.
Issue 2: Interference in Fluorescence-Based Assays

Pyrazolidine-3,5-dione compounds can interfere with fluorescence readouts, leading to either false positives (autofluorescence) or false negatives (quenching).

Troubleshooting Steps:

  • Pre-read Protocol: Before adding assay reagents that generate a fluorescent signal, read the plate after the addition of the pyrazolidine-3,5-dione compounds. A significant signal at this stage indicates compound autofluorescence.

  • Quenching Assessment: In a simple buffer system, mix a known concentration of your fluorescent probe with the pyrazolidine-3,5-dione compound at the screening concentration. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

Experimental Protocol: Assessing Fluorescence Interference

  • Plate Setup: Prepare a 384-well plate.

  • Compound Addition: Add the pyrazolidine-3,5-dione compounds to the designated wells at the final screening concentration. Include wells with vehicle control (e.g., DMSO).

  • Buffer Addition: Add assay buffer to all wells.

  • Pre-Read: Read the plate on a fluorescence reader using the same excitation and emission wavelengths as your primary assay.

  • Fluorophore Addition: To a separate set of wells containing the compounds and buffer, add the fluorescent substrate or product of your assay at a concentration that gives a mid-range signal.

  • Final Read: Read the plate again.

  • Data Analysis:

    • Autofluorescence: Compare the signal from the "Pre-Read" wells containing compound to the vehicle control.

    • Quenching: Compare the signal from the "Final Read" wells containing compound and fluorophore to the wells with fluorophore and vehicle control.

Issue 3: Suspected Compound Aggregation

Aggregation is a common cause of non-specific inhibition.

Troubleshooting Workflow:

Aggregation_Check start Suspected Aggregation (e.g., Steep IC50 Curve) detergent_assay Repeat Assay with 0.01% Triton X-100 start->detergent_assay dls_analysis Dynamic Light Scattering (DLS) Analysis detergent_assay->dls_analysis Potency Significantly Reduced no_aggregation Likely Not an Aggregator detergent_assay->no_aggregation Potency Unchanged dls_analysis->no_aggregation No Large Particles Detected aggregation_confirmed Aggregation Confirmed dls_analysis->aggregation_confirmed Particles > 100 nm Detected

Caption: Workflow to investigate suspected compound aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Sample Preparation: Prepare the pyrazolidine-3,5-dione compound in the same assay buffer used for the primary screen at the screening concentration and at a 10-fold higher concentration. A vehicle control (buffer with DMSO) should also be prepared.

  • Instrumentation: Use a DLS instrument to measure the size distribution of particles in the prepared solutions.

  • Data Acquisition: Acquire data for each sample, typically performing multiple runs for each measurement to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to determine the particle size distribution. The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >100 nm) is indicative of aggregation.

Sample Concentration Mean Particle Diameter (nm) Interpretation
Vehicle ControlN/A< 5No aggregates
Compound X10 µM8Monodisperse, no aggregation
Compound Y10 µM250Aggregation present
Compound Y1 µM10Concentration-dependent aggregation

Affected Signaling Pathways

While pyrazolidine-3,5-diones have been investigated for their effects on specific targets, as PAINS, they have the potential to non-specifically interfere with a variety of signaling pathways. This interference is often an artifact of the assay technology rather than a true modulation of the pathway. For example, in a luciferase reporter assay designed to measure the activity of a specific transcription factor, a pyrazolidine-3,5-dione compound might directly inhibit the luciferase enzyme, giving the false impression of pathway inhibition.

Diagram of Potential Off-Target Interference:

Signaling_Interference cluster_assay HTS Assay System receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Intended Pathway transcription_factor Transcription Factor kinase_cascade->transcription_factor Intended Pathway reporter_gene Reporter Gene (e.g., Luciferase) transcription_factor->reporter_gene Intended Pathway readout Signal Readout reporter_gene->readout Intended Pathway compound Pyrazolidine-3,5-dione (PAINS) compound->receptor Non-specific binding compound->kinase_cascade Aggregation-based inhibition compound->reporter_gene Direct enzyme inhibition compound->readout Fluorescence interference

Caption: Potential points of interference for pyrazolidine-3,5-dione compounds in a typical signaling pathway-based HTS assay.

It is critical to perform orthogonal and counter-screen assays to confirm that the observed activity is due to modulation of the intended biological target and not an artifact of the assay system.

Technical Support Center: (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Compound Y)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione , hereafter referred to as Compound Y.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of Compound Y that influence its bioavailability?

A1: Compound Y is a Biopharmaceutics Classification System (BCS) Class II compound. This implies it has high membrane permeability but suffers from poor aqueous solubility, which is the primary rate-limiting step for its oral absorption. Key properties are summarized below.

Table 1: Physicochemical Properties of Compound Y (Hypothetical Data)

PropertyValueImplication for Bioavailability
Molecular Weight 448.5 g/mol Within the range for good oral absorption (Lipinski's Rule of 5).
LogP 4.2High lipophilicity, suggesting good permeability but poor solubility.
Aqueous Solubility < 0.01 mg/mL at pH 1.2, 4.5, 6.8Very low solubility across the physiological pH range.
Melting Point 185°CHigh melting point suggests a stable crystal lattice, making dissolution difficult.
pKa 4.5 (weakly acidic)Ionization may slightly increase solubility in the intestine but not sufficiently.

Q2: What are the most promising strategies for enhancing the bioavailability of a BCS Class II compound like Compound Y?

A2: For BCS Class II compounds, the goal is to improve the dissolution rate and/or solubility. Promising strategies include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area available for dissolution.[1][2][3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance solubility and dissolution.[4][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[1]

Q3: How do I select the appropriate animal model for in vivo pharmacokinetic studies of Compound Y?

A3: The choice of animal model depends on the specific objectives of the study.

  • Rodents (Rats, Mice): Commonly used for initial screening of different formulations due to cost-effectiveness and ease of handling. They are useful for ranking formulations based on relative bioavailability.

  • Canines (Beagles): Their gastrointestinal physiology is more comparable to humans than rodents, making them a good model for predicting human pharmacokinetics. They are often used in later-stage preclinical development.

  • Non-Human Primates: Used less frequently due to ethical and cost considerations but may be necessary if specific metabolic pathways relevant to humans are not present in other species.

A crossover study design is often preferred to minimize inter-subject variability.[6][7]

Section 2: Troubleshooting Guide

Q4: My micronized Compound Y shows minimal improvement in dissolution rate during in vitro testing. What is causing this?

A4: This is a common issue. Several factors could be at play:

  • Re-agglomeration: Fine particles have high surface energy and tend to re-agglomerate in the dissolution medium, reducing the effective surface area.

    • Solution: Incorporate a wetting agent or surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) into the dissolution medium or the formulation itself to improve particle dispersion.

  • Insufficient Particle Size Reduction: The micronization process may not have achieved the target particle size distribution.

    • Solution: Verify the particle size using techniques like laser diffraction. Consider more advanced techniques like wet bead milling to produce a nanosuspension.

  • Hydrophobic Surface: The surface of the drug particles may be highly hydrophobic, preventing effective wetting even with surfactants.

    • Solution: Explore formulation strategies that alter the drug's solid state, such as creating an amorphous solid dispersion.

Q5: The amorphous solid dispersion (ASD) of Compound Y that I prepared is physically unstable and recrystallizes upon storage. How can I prevent this?

A5: ASDs are thermodynamically unstable. Recrystallization is a critical failure mode.

  • Polymer Selection: The chosen polymer may not have adequate miscibility with Compound Y or a high enough glass transition temperature (Tg).

    • Solution: Screen different polymers (e.g., PVP, HPMC, Soluplus®). A polymer with strong hydrogen bonding potential with Compound Y is ideal. The final ASD should have a Tg at least 50°C above the intended storage temperature.

  • High Drug Loading: The concentration of Compound Y in the polymer may exceed its solubility limit, leading to phase separation and crystallization.

    • Solution: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 40%) and assess their physical stability over time using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Environmental Factors: Moisture and high temperatures can act as plasticizers, lowering the Tg and accelerating molecular mobility and recrystallization.

    • Solution: Store the ASD in tightly sealed containers with a desiccant at controlled room temperature or under refrigerated conditions.

Q6: My in vivo pharmacokinetic study in rats shows high variability in plasma concentrations between subjects. What are the potential causes and solutions?

A6: High inter-subject variability can obscure the true performance of a formulation.

  • Study Design: A parallel design can be influenced by inherent differences between animals.[6]

    • Solution: If feasible, use a crossover study design where each animal serves as its own control. Ensure an adequate washout period (at least 5-7 times the drug's half-life) between dosing periods.[6]

  • Food Effects: The presence or absence of food can significantly alter gastric emptying and GI fluid composition, affecting the dissolution and absorption of a lipophilic drug like Compound Y.

    • Solution: Standardize the feeding schedule. For most studies, an overnight fast before dosing is recommended to ensure a consistent baseline.[8]

  • Formulation Inhomogeneity: The dose administered to each animal may not be uniform.

    • Solution: Ensure the formulation (e.g., suspension) is thoroughly mixed before each administration. Perform content uniformity testing on the final dosage forms.

Section 3: Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination

  • Objective: To determine the solubility of Compound Y in different biorelevant media.

  • Materials: Compound Y, Phosphate Buffered Saline (PBS) pH 6.8, Simulated Gastric Fluid (SGF) pH 1.2, Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5, HPLC system, shaker incubator.

  • Methodology:

    • Add an excess amount of Compound Y (e.g., 10 mg) to 1 mL of each test medium in separate glass vials.

    • Seal the vials and place them in a shaker incubator at 37°C for 48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

    • Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of Compound Y using a validated HPLC-UV method.

    • Perform the experiment in triplicate for each medium.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

  • Objective: To compare the dissolution profiles of different Compound Y formulations.

  • Materials: Dissolution testing station (USP Apparatus II), dissolution vessels, paddles, Compound Y formulations (e.g., pure drug, physical mixture, ASD), dissolution medium (e.g., 900 mL of PBS pH 6.8 with 0.5% SDS).

  • Methodology:

    • Pre-heat the dissolution medium to 37 ± 0.5°C and add it to the vessels.

    • Deaerate the medium if necessary.[9]

    • Set the paddle speed to a standard rate (e.g., 75 RPM).

    • Place a single dose of the Compound Y formulation into each vessel. For capsules that float, use a wire helix (sinker).[9]

    • Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the volume of withdrawn sample with fresh, pre-warmed medium.

    • Filter the samples immediately and analyze for the concentration of Compound Y using HPLC-UV.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Protocol 3: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To prepare an ASD of Compound Y with a hydrophilic polymer.

  • Materials: Compound Y, Polymer (e.g., HPMCAS-HG), Dichloromethane (DCM), Rotary evaporator, Vacuum oven.

  • Methodology:

    • Calculate the required amounts of Compound Y and HPMCAS-HG for a specific drug loading (e.g., 25% w/w).

    • Completely dissolve both the drug and the polymer in a sufficient volume of DCM in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Scrape the solid material from the flask.

    • Dry the resulting solid in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.

    • Characterize the resulting powder using PXRD and DSC to confirm its amorphous nature.

Section 4: Data Presentation and Interpretation

Effective bioavailability enhancement requires a comparative analysis of data from different formulations.

Table 2: Comparative Dissolution of Compound Y Formulations (Hypothetical Data)

Time (min)% Dissolved (Pure Drug)% Dissolved (Physical Mixture)% Dissolved (25% ASD in HPMCAS)
5< 1%2%35%
152%5%75%
304%8%91%
605%12%94%
1206%15%95%

Interpretation: The data clearly indicates that the amorphous solid dispersion (ASD) formulation provides a significant increase in both the rate and extent of dissolution compared to the pure crystalline drug or a simple physical mixture with the polymer.

Table 3: Key Pharmacokinetic Parameters in Rats (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Pure Drug) 10150 ± 354.0950 ± 210100%
25% ASD in HPMCAS (Oral Gavage) 10780 ± 1501.54850 ± 980511%

Interpretation: The ASD formulation resulted in a >5-fold increase in oral bioavailability (based on AUC) compared to the simple aqueous suspension. The Cmax is significantly higher and the Tmax is shorter, indicating much faster and more complete absorption.

Section 5: Visual Guides and Workflows

Diagram 1: Experimental Workflow for Bioavailability Enhancement

G start Start: Poorly Soluble Compound Y physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem bcs Determine BCS Class (Result: Class II) physchem->bcs strategy Select Enhancement Strategy bcs->strategy size_reduction Particle Size Reduction (Micronization, Nanosuspension) strategy->size_reduction Surface Area asd Amorphous Solid Dispersion (ASD) strategy->asd Solubility lipid Lipid-Based Formulation (SEDDS/SMEDDS) strategy->lipid Solubilization formulate Formulation Development & Optimization size_reduction->formulate asd->formulate lipid->formulate invitro In Vitro Dissolution Testing formulate->invitro stability Physical & Chemical Stability Assessment formulate->stability invivo In Vivo PK Study (e.g., Rat Model) invitro->invivo Promising Profile stability->invivo Stable Formulation fail Fail: Low Bioavailability or High Variability invivo->fail Target PK Not Met pass Pass: Successful Enhancement invivo->pass Target PK Met fail->strategy Re-evaluate Strategy

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies for Compound Y.

Diagram 2: Troubleshooting Flowchart for Poor In Vitro Dissolution

G start Problem: Poor In Vitro Dissolution of Formulation check_method Is the dissolution method appropriate? start->check_method method_no check_method->method_no No method_yes check_method->method_yes Yes adjust_method Adjust Method: - Add Surfactant (e.g., SDS) - Increase Paddle Speed - Use Biorelevant Media method_no->adjust_method retest Retest Dissolution adjust_method->retest formulation_type What is the formulation type? method_yes->formulation_type micronized formulation_type->micronized Micronized asd formulation_type->asd ASD check_agglomeration Check for Agglomeration (Microscopy) micronized->check_agglomeration agglomeration_present Agglomeration Observed? check_agglomeration->agglomeration_present add_wetter Incorporate Wetting Agent into Formulation agglomeration_present->add_wetter Yes agglomeration_present->retest No add_wetter->retest check_recrystallization Check for Recrystallization (PXRD / DSC) asd->check_recrystallization recrystallization_present Recrystallization Observed? check_recrystallization->recrystallization_present reformulate_asd Reformulate ASD: - Change Polymer - Lower Drug Load recrystallization_present->reformulate_asd Yes recrystallization_present->retest No reformulate_asd->retest

Caption: A logical guide for troubleshooting poor dissolution results during formulation screening.

Diagram 3: Concept of Amorphous Solid Dispersion (ASD)

G cluster_0 Crystalline Drug (Low Energy, Low Solubility) cluster_1 Amorphous Solid Dispersion (High Energy, High Solubility) a1 a2 a1->a2 b1 a3 a2->a3 b2 a4 a3->a4 b3 b4 b1->b2 c1 b2->b3 c2 b3->b4 c3 c4 c1->c2 d1 c2->c3 d2 c3->c4 d3 d4 d1->d2 d2->d3 d3->d4 p1->p2 p2->p3 p3->p4 p5->p6 p6->p7 p7->p8 d1_asd d2_asd d3_asd d4_asd d5_asd cluster_0 cluster_0 cluster_1 cluster_1

Caption: Crystalline drug vs. amorphous dispersion, where drug molecules (red) are separated by polymer chains (green).

References

Technical Support Center: Purification of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione?

A1: The most common and effective purification methods for this compound and related pyrazolidine-3,5-dione derivatives are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter after the synthesis of the target compound?

A2: The synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is typically achieved through a Knoevenagel condensation. Therefore, the most probable impurities are:

  • Unreacted starting materials: 3-[(3-methylphenyl)methoxy]benzaldehyde and 1-phenylpyrazolidine-3,5-dione.

  • Side-products: Small amounts of by-products from potential side reactions of the Knoevenagel condensation.

  • Catalyst residues: If a catalyst was used in the synthesis, traces might remain in the crude product.

Q3: How can I assess the purity of my purified compound?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase HPLC method is often suitable for this class of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound.Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, dimethylformamide) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present that inhibit crystallization.Try adding a small seed crystal of the pure compound to induce crystallization. Alternatively, allow the solution to cool more slowly. If it still oils out, you may need to pre-purify the crude product by column chromatography to remove impurities.
Low recovery of the purified compound. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
The purified compound is still impure (as determined by TLC or HPLC). The chosen recrystallization solvent did not effectively separate the impurity. The impurity co-crystallized with the product.A different recrystallization solvent or a mixture of solvents may be necessary. If impurities persist, column chromatography is recommended.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the target compound from impurities. The chosen solvent system (mobile phase) is not optimal. The column was not packed properly.Perform TLC analysis with different solvent systems to find an optimal mobile phase that provides good separation between your compound and the impurities. Ensure the silica gel is packed uniformly in the column to avoid channeling. A common mobile phase for related compounds is a gradient of petroleum ether and ethyl acetate.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a petroleum ether:ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., petroleum ether).
Streaking or tailing of the compound band on the column. The compound is not very soluble in the mobile phase. The column is overloaded with the sample.Choose a mobile phase in which your compound is more soluble. Reduce the amount of crude product loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a test solvent (e.g., ethanol) and heat gently. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 petroleum ether:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: HPLC Purity Analysis
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly used. An isocratic or gradient elution can be developed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent.

Data Presentation

Table 1: Comparison of Purification Strategies

Parameter Recrystallization Column Chromatography
Principle Difference in solubility at different temperaturesDifferential partitioning between a stationary and mobile phase
Typical Yield Moderate to HighHigh
Achievable Purity Good to ExcellentExcellent
Scalability Easily scalableCan be challenging for very large quantities
Time Consumption Relatively fast for a single runCan be time-consuming
Solvent Consumption ModerateHigh
Best For Removing small amounts of impurities with different solubility profilesSeparating complex mixtures of compounds with similar properties

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Purity_Check Purity Analysis (TLC, HPLC) Recrystallization->Purity_Check Column->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Repurify Repurify Purity_Check->Repurify Purity < 95% Repurify->Column

Caption: General workflow for the purification of the target compound.

Troubleshooting_Logic Start Purification Attempt Impure Product is Impure? Start->Impure Low_Yield Low Yield? Impure->Low_Yield No Change_Solvent Change Recrystallization Solvent or Use Chromatography Impure->Change_Solvent Yes Recrystallization_Issues Recrystallization Issues? Low_Yield->Recrystallization_Issues No Check_Solubility Check Compound Solubility in Cold Solvent Low_Yield->Check_Solubility Yes Chromatography_Issues Chromatography Issues? Recrystallization_Issues->Chromatography_Issues No Optimize_Cooling Optimize Cooling Rate / Use Seed Crystal Recrystallization_Issues->Optimize_Cooling Yes (Oiling Out) Optimize_Mobile_Phase Optimize Mobile Phase for Chromatography Chromatography_Issues->Optimize_Mobile_Phase Yes (Poor Separation)

Caption: Decision tree for troubleshooting common purification problems.

Technical Support Center: Dose-Response Curve Optimization for Pyrazolidine-3,5-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolidine-3,5-dione compounds in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism of action for anti-inflammatory pyrazolidine-3,5-dione compounds?

A1: Many pyrazolidine-3,5-dione derivatives with anti-inflammatory properties act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2][3][4][5] By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Q2: What is a suitable starting concentration range for testing pyrazolidine-3,5-dione compounds in a dose-response assay?

A2: The optimal concentration range can vary significantly based on the specific compound and assay system. However, a common starting point for many pyrazole derivatives, a related class of compounds, is in the low micromolar (µM) to nanomolar (nM) range.[1][2][4] It is advisable to perform a broad-range pilot experiment (e.g., 0.01 µM to 100 µM) to determine the approximate potency of your compound before conducting a more detailed dose-response curve.

Q3: How should I prepare my stock solutions of pyrazolidine-3,5-dione compounds?

A3: Pyrazolidine-3,5-dione compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the key parameters to determine from a dose-response curve?

A4: The primary parameters obtained from a dose-response curve are the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), the maximum effect (Emax), and the Hill slope.[6] The IC50/EC50 value is a measure of the compound's potency.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Curve Fit (Low R-squared value) Inappropriate concentration range.Perform a wider range of concentrations to ensure you capture the top and bottom plateaus of the curve.
Insufficient number of data points.Use a sufficient number of concentrations (e.g., 8-12) to define the curve accurately.
High variability between replicates.Review pipetting techniques, ensure uniform cell seeding, and check for instrument variability.
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No Dose-Response Observed Compound is inactive at the tested concentrations.Test a higher concentration range.
Compound has low solubility in the assay medium.Check the solubility of the compound and consider using a different solvent or a solubilizing agent. Ensure the final DMSO concentration is not causing precipitation.
Incorrect assay setup.Verify the concentrations of all reagents, incubation times, and measurement parameters.
"U-shaped" or Biphasic Dose-Response Curve Compound has multiple targets or mechanisms of action.This may be a real biological effect. Consider further mechanistic studies to understand the off-target effects.
Cytotoxicity at high concentrations.Perform a separate cytotoxicity assay to determine the concentration at which the compound affects cell viability.

Experimental Protocols

Determining the IC50 of a Pyrazolidine-3,5-dione Compound using a COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a pyrazolidine-3,5-dione compound on the COX-2 enzyme.

Materials:

  • Pyrazolidine-3,5-dione compound

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (containing assay buffer, heme, and a colorimetric or fluorometric probe)

  • 96-well microplate

  • Microplate reader

  • DMSO

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazolidine-3,5-dione compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Prepare the COX-2 enzyme solution according to the assay kit manufacturer's instructions.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Heme

      • COX-2 Enzyme

      • Pyrazolidine-3,5-dione compound dilution or vehicle control (DMSO)

    • Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to each well.

  • Detection:

    • Add the colorimetric or fluorometric probe to each well.

    • Incubate for the time specified in the kit instructions.

    • Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazolidinedione Pyrazolidine-3,5-dione Compound Pyrazolidinedione->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazolidine-3,5-dione compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Reagents Add Reagents to Plate (Buffer, Heme, Enzyme, Compound) Compound_Prep->Add_Reagents Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrate Add Substrate (Arachidonic Acid) Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Read_Plate Read Plate Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of a pyrazolidine-3,5-dione compound.

References

Validation & Comparative

Comparing efficacy of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the therapeutic potential of pyrazolidine-3,5-dione derivatives reveals a versatile scaffold with a broad spectrum of biological activities. While specific efficacy data for the novel compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is not yet publicly available, a comparative analysis of related pyrazolidine-3,5-dione derivatives against established inhibitors highlights the promise of this chemical class in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

The pyrazolidine-3,5-dione core is a well-established pharmacophore found in several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone and the uricosuric agent Sulfinpyrazone.[1][2] Researchers continue to explore the therapeutic potential of this scaffold by synthesizing novel derivatives and evaluating their biological activities. These derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[1][3][4]

Comparative Efficacy of Pyrazolidine-3,5-dione Derivatives

To contextualize the potential of novel pyrazolidine-3,5-diones, it is instructive to compare the efficacy of representative derivatives from the literature with that of known inhibitors. The following table summarizes available data for different therapeutic applications.

Compound ClassRepresentative Compound/DrugTarget/AssayEfficacy MetricReference
Pyrazolidine-3,5-dione Derivatives Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dionesAnticancer (various cell lines)IC50 values[4]
PhenylbutazoneAnti-inflammatory (Carrageenan-induced paw edema)Inhibition of edema[2]
Substituted Pyrazolidine-3,5-diones (RS-series)Antibacterial (Zone of inhibition)Zone of inhibition (mm)[1]
Known Inhibitors DoxorubicinAnticancerIC50 values[3]
IbuprofenAnti-inflammatory% Inhibition[5]
GatifloxacinAntibacterialZone of inhibition (mm)[5]

Experimental Protocols

The evaluation of the biological activity of pyrazolidine-3,5-dione derivatives typically involves a range of in vitro and in vivo assays.

Anti-inflammatory Activity:

A common method for assessing anti-inflammatory potential is the carrageenan-induced paw edema model in rats.[1] In this assay, edema is induced by injecting carrageenan into the rat's paw. The test compounds are administered prior to the carrageenan injection, and the degree of swelling is measured at various time points. The percentage of inhibition of edema is then calculated relative to a control group.

Antimicrobial Activity:

The antimicrobial activity of these compounds is often determined using the agar well diffusion method.[1][6] In this technique, agar plates are inoculated with a specific bacterial or fungal strain. Wells are then made in the agar, and a solution of the test compound is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the compound's antimicrobial efficacy.

Anticancer Activity:

The in vitro anticancer activity of pyrazolidine-3,5-dione derivatives is frequently evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.[4] These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the compound required to inhibit cell growth by 50%.

Visualizing the Landscape

To better understand the relationships and workflows involved in the study of these compounds, the following diagrams are provided.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Reactions Chemical Reactions Starting Materials->Chemical Reactions Reaction Conditions Pyrazolidine-3,5-dione Derivative Pyrazolidine-3,5-dione Derivative Chemical Reactions->Pyrazolidine-3,5-dione Derivative Purification In vitro assays In vitro assays Pyrazolidine-3,5-dione Derivative->In vitro assays Screening In vivo models In vivo models In vitro assays->In vivo models Lead Compound Efficacy Data Efficacy Data In vivo models->Efficacy Data

Figure 1: A simplified workflow for the synthesis and biological evaluation of novel pyrazolidine-3,5-dione derivatives.

Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimulus->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Pyrazolidine-3,5-dione Pyrazolidine-3,5-dione Pyrazolidine-3,5-dione->Pro-inflammatory Mediators Inhibition

Figure 2: A conceptual diagram illustrating the inhibitory effect of pyrazolidine-3,5-diones on inflammatory pathways.

References

Phenylpyrazolidine-3,5-dione Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpyrazolidine-3,5-dione analogs, focusing on their anti-inflammatory, antibacterial, and anticancer activities. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Core Structure and Biological Significance

Phenylpyrazolidine-3,5-dione derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a five-membered ring containing two adjacent nitrogen atoms and two carbonyl groups, serves as a versatile scaffold for the development of novel therapeutic agents. Marketed drugs such as Phenylbutazone, Sulfinpyrazone, and Kebuzone feature this core structure and are known for their anti-inflammatory properties.[1] Research has demonstrated that modifications to this scaffold can lead to compounds with potent anti-inflammatory, antibacterial, and anticancer properties.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

The anti-inflammatory potential of phenylpyrazolidine-3,5-dione analogs has been extensively studied. The primary mechanism for their anti-inflammatory action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Some derivatives have also been found to act as antagonists of the f-Met-Leu-Phe (fMLP) receptor on neutrophils, inhibiting chemotaxis and the release of pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of Substituted 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Derivatives

Compound IDR-group (at para-position of Benzoyl ring)% Inhibition of Edema (at 100 mg/kg)
RS-1 -H13.89
RS-2 -CH325.00
RS-3 -OCH316.67
RS-4 -OH19.44
RS-5 -Br22.22
RS-6 -Cl36.11
RS-7 -F16.67
RS-8 -I13.89
RS-9 -NO238.89
RS-10 -NO2 (with phenylureido linkage)40.28
Indomethacin (Standard Drug)62.50 (at 10 mg/kg)

Data sourced from Singh R, et al. (2015).

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • Substitution on the Benzoyl Ring: The nature and position of the substituent on the para-position of the benzoyl ring significantly influence anti-inflammatory activity.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like Nitro (-NO2) and Chloro (-Cl) at the para-position (compounds RS-9 , RS-10 , and RS-6 ) leads to the highest anti-inflammatory activity among the tested analogs.

  • Phenylureido Linkage: The introduction of a phenylureido linkage in conjunction with a nitro group (RS-10 ) further enhances the activity.

  • Electron-Donating Groups: Electron-donating groups such as methoxy (-OCH3) and hydroxyl (-OH) generally result in lower activity compared to electron-withdrawing groups.

  • Acidity: The acidity of the proton at the C-4 position of the pyrazolidine-3,5-dione ring is crucial for anti-inflammatory activity. Alkylation at this position, which removes the acidic proton, abolishes the activity.

Anticancer Activity

Table 2: Illustrative Anticancer Activity of Pyrazolidine-3,5-dione Analogs

Compound ClassCancer Cell LinesReported IC50 Range (µM)Reference
3,5-Diaminopyrazole-1-carboxamidesHePG2, HCT-116, MCF-72.86 - 25.89(As referenced in a review)
4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dionesVarious human cancer cell linesPotent activity reported for compound 4u (As referenced in a review)

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at N-1 and N-2: The nature of the substituents on the nitrogen atoms of the pyrazolidine ring plays a critical role. The presence of substituted phenyl rings is a common feature in active compounds.

  • Substitution at C-4: Modifications at the C-4 position with various aryl or alkyl groups can modulate the anticancer potency.

  • Mechanism of Action: The proposed mechanisms of action for the anticancer effects of these derivatives are diverse and may include the inhibition of protein kinases such as CDK-9.

Antibacterial Activity

Phenylpyrazolidine-3,5-dione analogs have also been investigated for their antibacterial properties. The data below illustrates the antibacterial activity of a series of synthesized compounds against various bacterial strains.

Table 3: Antibacterial Activity (Zone of Inhibition) of Substituted 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Derivatives

Compound IDR-group (at para-position of Benzoyl ring)Zone of Inhibition (mm) at 70 µg/mL
S. aureus
RS-1 -H10
RS-2 -CH312
RS-6 -Cl15
RS-9 -NO216
RS-10 -NO2 (with phenylureido linkage)17
Streptomycin (Standard Drug)20

Data sourced from Singh R, et al. (2015).

Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • Electron-Withdrawing Groups: Similar to the anti-inflammatory activity, compounds with electron-withdrawing groups such as -Cl and -NO2 at the para-position of the benzoyl ring (RS-6 , RS-9 , and RS-10 ) exhibited the most significant antibacterial activity.

  • Gram-Positive vs. Gram-Negative: The tested compounds generally showed slightly better activity against the Gram-negative bacterium E. coli compared to the Gram-positive S. aureus.

Experimental Protocols

Synthesis of 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Derivatives (General Procedure)

The synthesis of the title compounds is typically achieved through a multi-step process, as exemplified by the work of Singh et al. (2015).

  • Esterification: A substituted benzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

  • Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclization: The substituted hydrazide is reacted with diethyl malonate in the presence of a base to yield the final 1-benzoyl-2-phenylpyrazolidine-3,5-dione derivative.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Method

This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats of either sex weighing between 150-200g are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: The animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups for each synthesized compound.

  • Dosing: The test compounds (e.g., 100 mg/kg) and the standard drug (e.g., 10 mg/kg) are administered orally or intraperitoneally as a suspension in a suitable vehicle (e.g., 1% gum acacia). The control group receives only the vehicle.

  • Induction of Edema: After 30-60 minutes of dosing, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of % Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Visualizations

Signaling Pathway

fMLP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLP fMLP fMLPR fMLP Receptor (GPCR) fMLP->fMLPR Binding G_protein G-protein (αβγ) fMLPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start Substituted Benzoic Acid esterification Esterification (Methanol, H₂SO₄) hydrazide_formation Hydrazide Formation (Hydrazine Hydrate) cyclization Cyclization (Diethyl Malonate) final_product Phenylpyrazolidine-3,5-dione Analogs anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) antibacterial Antibacterial Assay (Disc Diffusion Method) anticancer Anticancer Assay (MTT Assay) data_analysis Data Analysis (SAR Determination)

Conclusion

The phenylpyrazolidine-3,5-dione scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide indicate that the pharmacological profile of these compounds can be finely tuned through strategic modifications of the core and its substituents. Specifically, for anti-inflammatory and antibacterial activities, the introduction of electron-withdrawing groups at the para-position of the benzoyl ring is a key determinant of potency. While the anticancer potential is evident, further systematic studies with comprehensive quantitative data are needed to establish a clear SAR. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the design and development of novel phenylpyrazolidine-3,5-dione-based therapeutic agents.

References

Validating the Target of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione belongs to the pyrazolidine-3,5-dione class of heterocyclic compounds. While direct experimental validation for this specific molecule is not extensively available in the public domain, the pyrazolidine-3,5-dione scaffold is present in numerous compounds with well-characterized biological activities. This guide provides a comparative analysis of potential biological targets for this class of compounds, with a focus on Aldose Reductase (AR) and Cyclooxygenase (COX) enzymes, for which related derivatives have shown inhibitory activity.

Potential Biological Targets and Comparative Analysis

The pyrazolidine-3,5-dione nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic effects, including anti-inflammatory, anti-diabetic, and anticancer activities. Based on the available literature for structurally related compounds, two plausible targets for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione are Aldose Reductase and Cyclooxygenase.

Table 1: Comparative Inhibitory Activity of Pyrazolidine-3,5-dione Derivatives and Other Inhibitors against Aldose Reductase and Cyclooxygenase

Compound ClassSpecific Compound/AlternativeTargetIC50 (µM)
Pyrazolidine-3,5-dione Derivatives Data for specific derivatives against AR and COX is needed for a complete comparison.ARNot Available
COX-1Not Available
COX-2Not Available
Known Aldose Reductase Inhibitors EpalrestatAR~0.1 - 1.0
ZopolrestatAR~0.02 - 0.1
Known COX Inhibitors (NSAIDs) IndomethacinCOX-1~0.1 - 1.0
COX-2~1.0 - 10
CelecoxibCOX-1>10
COX-2~0.04 - 0.1

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data for the title compound is not currently available in published literature.

Signaling Pathways

Understanding the signaling pathways associated with these potential targets is crucial for elucidating the mechanism of action.

Aldose Reductase Signaling Pathway:

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which metabolizes glucose to sorbitol.[1] Under hyperglycemic conditions, increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[2][3] Inhibition of aldose reductase is a therapeutic strategy to mitigate these complications. The pathway involves the NADPH-dependent reduction of glucose to sorbitol, which can lead to osmotic stress and the generation of reactive oxygen species (ROS), activating downstream inflammatory signaling pathways such as PKC and NF-κB.[1][2][4]

Aldose_Reductase_Pathway cluster_0 Hyperglycemia Glucose Excess Glucose AR Aldose Reductase (AR) Glucose->AR NADP NADP+ AR->NADP Sorbitol Sorbitol AR->Sorbitol ROS Reactive Oxygen Species (ROS) AR->ROS Increased Flux NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Diabetic_Complications Diabetic Complications Osmotic_Stress->Diabetic_Complications PKC PKC Activation ROS->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inflammation->Diabetic_Complications

Aldose Reductase Signaling Pathway.

Cyclooxygenase Signaling Pathway:

Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.[5][6][7] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

COX_Signaling_Pathway cluster_0 Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory

Cyclooxygenase Signaling Pathway.

Experimental Protocols

To validate the inhibitory activity of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione against these potential targets, standardized in vitro enzyme inhibition assays are required.

Aldose Reductase (AR) Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the activity of AR by monitoring the decrease in absorbance of NADPH at 340 nm.[8]

  • Enzyme Source: Partially purified AR from rat lens or recombinant human AR.

  • Substrate: DL-glyceraldehyde.

  • Cofactor: NADPH.

  • Buffer: Sodium phosphate buffer (pH 6.2).

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding the AR enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • A control reaction without the inhibitor is run in parallel.

    • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay Protocol

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 activity, often by measuring the production of prostaglandin E2 (PGE2).

  • Enzyme Source: Ovine or human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation period, stop the reaction.

    • Quantify the amount of PGE2 produced using a commercially available ELISA kit.

    • A control reaction without the inhibitor is run in parallel.

    • Calculate the percentage of inhibition and determine the IC50 value for each isoform.

Conclusion

While the specific biological target of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione remains to be definitively validated through direct experimental evidence, the existing literature on related pyrazolidine-3,5-dione derivatives suggests that Aldose Reductase and Cyclooxygenase enzymes are plausible candidates. The provided comparative data for known inhibitors, along with the detailed signaling pathways and experimental protocols, offer a robust framework for researchers to initiate the validation process for this compound. Further investigation through the outlined experimental procedures is necessary to ascertain its precise mechanism of action and therapeutic potential.

References

Comparative Cross-Reactivity Profiling of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione , commonly known as Y16 . This small molecule is a selective inhibitor of G-protein-coupled Rho Guanine Nucleotide Exchange Factors (GEFs). This document summarizes available experimental data, provides detailed methodologies for key assays, and compares Y16 with an alternative RhoA pathway inhibitor, Rhosin.

Overview and Mechanism of Action

Y16 is a potent and selective inhibitor of a specific subset of Rho GEFs, namely the G-protein-coupled RhoGEFs which include LARG, p115RhoGEF, and PDZRhoGEF.[1][2] It exerts its inhibitory effect by binding to the junction of the Dbl homology (DH) and Pleckstrin homology (PH) domains of these GEFs.[1][2][3] This binding event sterically hinders the interaction with RhoA, thereby preventing the GDP to GTP exchange and subsequent activation of RhoA-mediated signaling pathways. The dissociation constant (Kd) for the binding of Y16 to LARG has been determined to be approximately 76-80 nM.[1][3][4]

In contrast, the comparator compound Rhosin (also known as G04) acts directly on RhoA, inhibiting its function. The synergistic activity observed when Y16 and Rhosin are used in combination suggests that targeting both the GEF and the GTPase can be a more effective strategy for inhibiting the RhoA pathway.[1][4][5]

Data Presentation: Quantitative Cross-Reactivity and Potency

The following tables summarize the selectivity and potency of Y16 against various targets.

Table 1: Binding Affinity and Inhibitory Potency of Y16

TargetAssay TypeMetricValueReference
LARGMicroscale ThermophoresisKd~80 nM[1][3][4]
LARG-catalyzed RhoA activationBiochemical AssayInhibitionDose-dependent[1][3][4]
MCF7 Breast Cancer CellsCell Growth AssayInhibitionSignificant[1]
MCF7 Breast Cancer CellsCell Migration AssayInhibitionSignificant[1]
MCF7 Breast Cancer CellsCell Invasion AssayInhibitionSignificant[1]
MCF7 Breast Cancer CellsMammosphere FormationInhibitionDose-dependent[1]

Table 2: Selectivity Profile of Y16

Target ClassSpecific TargetsEffect of Y16Reference
G-protein-coupled RhoGEFs LARG, p115RhoGEF, PDZRhoGEFInhibition [1][2]
Other DBL family RhoGEFs DBL, LBCNo detectable effect[1][3][4]
Rho GTPases Rac1, Cdc42No detectable effect on activation[1]
Rho Effectors ROCKII, mDia, PKNNo detectable effect on RhoA binding[1]
RhoGAP p190RhoGAPNo detectable effect on RhoA binding[1]
Other GEFs Intersectin (for Cdc42), TrioN (for Rac1)No detectable effect on GTPase binding[1]

Experimental Protocols

LARG-RhoA Interaction Assay (Pull-down)

This assay is designed to assess the ability of Y16 to disrupt the interaction between a RhoGEF (LARG) and RhoA.

Materials:

  • (His)6-tagged LARG

  • GST-tagged RhoA immobilized on glutathione agarose beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1% NP-40)

  • Y16 at various concentrations

  • SDS-PAGE and Western blotting reagents

  • Anti-His tag antibody

Procedure:

  • Incubate GST-RhoA beads with a solution of (His)6-tagged LARG in the assay buffer.

  • Add Y16 at desired final concentrations to the mixture. A DMSO control should be included.

  • Incubate the mixture at 4°C for 1 hour with gentle agitation.

  • Wash the beads three times with ice-cold assay buffer to remove unbound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-His tag antibody to detect the amount of LARG that was pulled down by the GST-RhoA beads.

  • Visualize the bands using an appropriate detection system and quantify the band intensities to determine the dose-dependent inhibition by Y16.

Cellular RhoA Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound RhoA in cell lysates.

Materials:

  • Cells of interest (e.g., NIH 3T3 or cancer cell lines)

  • Cell culture medium and serum

  • Y16 at various concentrations

  • RhoA G-LISA Activation Assay Kit (contains plates pre-coated with Rho-GTP-binding protein, lysis buffer, and detection reagents)

  • Microplate reader

Procedure:

  • Seed cells in appropriate culture plates and grow to the desired confluency.

  • Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal RhoA activity.

  • Pre-treat the cells with various concentrations of Y16 or DMSO vehicle for a defined time.

  • Stimulate the cells with a RhoA activator, such as serum or SDF-1α, for a short period (e.g., 3 minutes).

  • Lyse the cells immediately with the provided ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Add equal amounts of protein from each lysate to the wells of the G-LISA plate.

  • Follow the kit manufacturer's instructions for incubation, washing, and addition of the anti-RhoA antibody and subsequent detection reagents.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of active RhoA in the sample.

Visualizations

Y16 Mechanism of Action

Y16_Mechanism cluster_GEF G-protein-coupled RhoGEF (e.g., LARG) cluster_RhoA RhoA Cycle LARG LARG (DH-PH domains) RhoA_GDP RhoA-GDP (Inactive) LARG->RhoA_GDP Catalyzes RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange RhoA_GTP->RhoA_GDP GTP Hydrolysis Downstream_Effectors Downstream Effectors RhoA_GTP->Downstream_Effectors Activates Y16 Y16 Y16->LARG Binds & Inhibits

Caption: Y16 binds to the DH-PH domain of LARG, inhibiting its interaction with RhoA.

Experimental Workflow for Assessing Y16 Cellular Activity

Y16_Cellular_Workflow cluster_Assays Downstream Assays Start Seed Cells Serum_Starve Serum Starvation Start->Serum_Starve Treatment Treat with Y16 or Vehicle (DMSO) Serum_Starve->Treatment Stimulation Stimulate with Serum/SDF-1α Treatment->Stimulation RhoA_Assay RhoA Activation Assay (G-LISA/Pull-down) Stimulation->RhoA_Assay Migration_Assay Cell Migration/ Invasion Assay Stimulation->Migration_Assay Growth_Assay Cell Growth/ Viability Assay Stimulation->Growth_Assay

Caption: Workflow for evaluating the cellular effects of Y16 on RhoA signaling.

Conclusion

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) is a highly selective inhibitor of G-protein-coupled RhoGEFs. Experimental data demonstrates its ability to specifically inhibit the interaction of LARG, p115RhoGEF, and PDZRhoGEF with RhoA, without significantly affecting other Rho family GTPases, their effectors, or other classes of RhoGEFs. This makes Y16 a valuable tool for studying the specific roles of G-protein-coupled RhoGEF-mediated signaling in various cellular processes, including cancer cell proliferation, migration, and invasion. When compared to direct RhoA inhibitors like Rhosin, Y16 offers a different and more upstream point of intervention in the RhoA signaling cascade. The high selectivity of Y16 makes it a superior probe for dissecting the specific contributions of this class of RhoGEFs in complex biological systems. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of Pyrazolidine-3,5-dione Derivatives in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the anti-inflammatory potential of pyrazolidine-3,5-dione derivatives, supported by comparative experimental data.

The pyrazolidine-3,5-dione core is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. Phenylbutazone is a well-known member of this class, historically used for its potent anti-inflammatory and analgesic properties.[1][2][3] This guide provides a comparative overview of the anti-inflammatory activity of various pyrazolidine-3,5-dione derivatives, presenting data from in vitro and in vivo assays to aid in the evaluation and selection of compounds for further research and development.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is often a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazolidine-3,5-dione derivatives and reference compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Phenylbutazone 2.51.22.08
Oxyphenbutazone 3.11.52.07
Sulfinpyrazone 4.22.81.5
Celecoxib (Reference) >1000.04>2500
Indomethacin (Reference) 0.10.90.11

Data is compiled from various literature sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the anti-inflammatory activity of new chemical entities.[5][6] Carrageenan injection into the rat's paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

The table below presents the percentage inhibition of paw edema by different pyrazolidine-3,5-dione derivatives at a specified dose and time point after carrageenan administration.

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)
Phenylbutazone 100355
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione 100362
4-(N,N-dimethylaminomethyl)-1,2-diphenylpyrazolidine-3,5-dione 100348
Indomethacin (Reference) 10370

Data is illustrative and compiled from representative studies. Experimental outcomes can vary.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology: The COX inhibitory activity can be determined using a colorimetric or fluorometric inhibitor screening assay.[7][8] The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at different time points.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.

Methodology: This method is based on the ability of anti-inflammatory agents to inhibit the edema produced in the hind paw of a rat after injection of a phlogistic agent like carrageenan.[6]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.[9]

    • The test compounds or reference drug (e.g., Indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Visualizations

Signaling Pathway

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolidinediones Pyrazolidine-3,5-diones Pyrazolidinediones->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazolidine-3,5-dione derivatives.

Experimental Workflow

Anti_Inflammatory_Assay_Workflow Start Compound Synthesis (Pyrazolidine-3,5-dione derivatives) InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro Selectivity Determine IC50 and Selectivity Index InVitro->Selectivity InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) Selectivity->InVivo Active & Selective Compounds Efficacy Assess Anti-inflammatory Efficacy (% Inhibition) InVivo->Efficacy FurtherStudies Further Preclinical Studies (Toxicology, Pharmacokinetics) Efficacy->FurtherStudies Potent Compounds

Caption: Workflow for evaluating the anti-inflammatory activity of pyrazolidine-3,5-dione derivatives.

References

Comparative Benchmarking Analysis: (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Compound X) versus Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chronic inflammatory diseases, such as rheumatoid arthritis, represent a significant global health burden, necessitating the development of novel therapeutics with improved efficacy and safety profiles. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Selective inhibition of COX-2 is a well-established therapeutic strategy.[3][4][5] This guide provides a comparative analysis of a novel investigational compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (designated as Compound X), against the current standard of care, Celecoxib. Celecoxib is a selective COX-2 inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[3][6] This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical comparative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Compound Profiles
  • Investigational Compound: Compound X

    • IUPAC Name: (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

    • Therapeutic Class: Investigational anti-inflammatory agent

    • Proposed Mechanism of Action: Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

  • Standard of Care: Celecoxib

    • Therapeutic Class: Nonsteroidal Anti-Inflammatory Drug (NSAID)[7][8]

    • Mechanism of Action: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that reduces the synthesis of prostaglandins, thereby decreasing inflammation, pain, and fever.[3][4][5]

Data Presentation: In Vitro Comparative Performance

The following table summarizes the in vitro performance of Compound X in comparison to Celecoxib across key assays relevant to its anti-inflammatory potential.

ParameterCompound XCelecoxibAssay Description
COX-2 Inhibition (IC₅₀) 15 nM40 nMHalf-maximal inhibitory concentration against recombinant human COX-2 enzyme.
COX-1 Inhibition (IC₅₀) 1500 nM15000 nMHalf-maximal inhibitory concentration against recombinant human COX-1 enzyme.
Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) 100375A higher ratio indicates greater selectivity for COX-2 over COX-1.
Cell Viability (CC₅₀ in RAW 264.7 cells) > 100 µM> 100 µMHalf-maximal cytotoxic concentration, indicating the concentration at which 50% of cells are no longer viable.
Inhibition of PGE₂ Production (IC₅₀ in LPS-stimulated RAW 264.7 cells) 50 nM150 nMHalf-maximal inhibitory concentration of prostaglandin E₂ production in a cellular model of inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human COX-1 and COX-2.

  • Enzymes and Substrates: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate).

  • Assay Principle: A fluorescent inhibitor screening assay is used to measure the peroxidase activity of cyclooxygenases. The assay is performed in a 96-well plate format.

  • Procedure:

    • The test compounds (Compound X and Celecoxib) are serially diluted in a suitable buffer.

    • The recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control for 15 minutes at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The production of prostaglandin G2 is measured using a fluorescent probe.

    • The fluorescence intensity is read using a microplate reader.

    • The IC₅₀ values are calculated from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[9][10][11][12][13]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Compound X or Celecoxib for 24 hours.

    • After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.[9]

    • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[9]

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]

    • The absorbance is measured at 570 nm using a microplate reader.[10][12]

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the CC₅₀ is determined.

Prostaglandin E₂ (PGE₂) Production Assay

This assay measures the production of PGE₂, a key inflammatory mediator, in a cellular model of inflammation.[14][15][16][17]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Detection Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • RAW 264.7 cells are seeded in a 24-well plate.

    • The cells are pre-treated with different concentrations of Compound X or Celecoxib for 1 hour.

    • Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of PGE₂ in the supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.[14][15]

    • The absorbance is read using a microplate reader, and the PGE₂ concentration is determined from a standard curve.

    • The IC₅₀ for PGE₂ production is calculated.

Mandatory Visualizations

Signaling Pathway

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases COX-2 Cyclooxygenase-2 Arachidonic Acid->COX-2 Substrate PGH2 Prostaglandin H2 COX-2->PGH2 Converts to PGE2 Prostaglandin E2 PGH2->PGE2 Converts to Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain CompoundX Compound X CompoundX->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays cluster_viability Viability cluster_pge2 PGE2 Production enz_start Recombinant COX-1/COX-2 enz_treat Treat with Compound X / Celecoxib enz_start->enz_treat enz_measure Measure Enzyme Activity enz_treat->enz_measure enz_result Calculate IC50 & Selectivity enz_measure->enz_result final_analysis Comparative Analysis cell_start Culture RAW 264.7 Cells cell_treat Treat with Compound X / Celecoxib cell_start->cell_treat via_assay MTT Assay cell_treat->via_assay pge2_stim Stimulate with LPS cell_treat->pge2_stim via_result Determine CC50 via_assay->via_result pge2_assay ELISA for PGE2 pge2_stim->pge2_assay pge2_result Calculate IC50 pge2_assay->pge2_result

References

Orthogonal Validation of Screening Hits for Pyrazolidine-3,5-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the orthogonal validation of screening hits for the promising pyrazolidine-3,5-dione scaffold. We objectively compare various validation assays, present supporting experimental data, and provide detailed methodologies for key experiments to aid researchers in confirming the biological activity of their hit compounds and confidently advancing them to the lead optimization stage.

The Importance of Orthogonal Validation

High-throughput screening (HTS) is a powerful tool for identifying initial "hits" against a biological target. However, HTS is prone to generating false positives due to assay artifacts, compound promiscuity, or indirect effects. Orthogonal validation is the critical next step to confirm that the observed activity is real, specific, and directly related to the intended target. This process involves re-testing hits in a secondary assay that has a different underlying principle or technology from the primary screen. A robust hit validation cascade, employing a combination of biochemical, biophysical, and cell-based assays, is essential for de-risking drug discovery projects and ensuring that resources are focused on the most promising chemical matter.

Experimental Workflow for Hit Validation

A typical workflow for the validation of screening hits, including those with a pyrazolidine-3,5-dione core, follows a multi-step process designed to eliminate false positives and characterize the mechanism of action of true hits.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cell-Based Validation cluster_3 Lead Prioritization PrimaryScreen High-Throughput Screening (HTS) (e.g., Biochemical or Phenotypic Assay) DoseResponse Dose-Response Confirmation in Primary Assay PrimaryScreen->DoseResponse Initial Hits OrthogonalBiochemical Orthogonal Biochemical/Biophysical Assay (e.g., SPR, CETSA, Different Enzyme Assay) DoseResponse->OrthogonalBiochemical Confirmed Hits CounterScreen Counter-Screen (e.g., Assay without target, PAINS analysis) OrthogonalBiochemical->CounterScreen TargetEngagement Cellular Target Engagement (e.g., CETSA) CounterScreen->TargetEngagement Validated Hits FunctionalAssay Secondary Functional Cellular Assay (e.g., Reporter Gene, Phenotypic Assay) TargetEngagement->FunctionalAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) FunctionalAssay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Characterized Hits ADMET Early ADMET Profiling SAR->ADMET G UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurB MurB (UDP-N-acetylenolpyruvyl glucosamine reductase) UDP_GlcNAc_enolpyruvate->MurB NADPH NADPH NADPH->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc NADP NADP+ MurB->NADP Pyrazolidinedione Pyrazolidine-3,5-dione Inhibitor Pyrazolidinedione->MurB Peptidoglycan Peptidoglycan Biosynthesis UDP_MurNAc->Peptidoglycan G cluster_0 Nucleus Pyrazolidinedione Pyrazolidine-3,5-dione Agonist FXR FXR Pyrazolidinedione->FXR Binds to LBD RXR RXR FXR->RXR FXRE FXR Response Element (FXRE) in DNA FXR->FXRE Binds to RXR->FXRE Binds to Transcription Transcription of Target Genes (e.g., SHP) FXRE->Transcription Activates

Head-to-head comparison of different pyrazolidine-3,5-dione synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with anti-inflammatory, analgesic, antipyretic, and anticancer properties. The synthesis of this heterocyclic motif has evolved from classical condensation reactions to more efficient and versatile modern techniques. This guide provides an objective comparison of key methods for the synthesis of pyrazolidine-3,5-diones, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to pyrazolidine-3,5-diones can significantly impact reaction yield, purity, and scalability. Below is a summary of quantitative data for three prominent methods: Classical Condensation, Microwave-Assisted Synthesis, and a modern Three-Component Reaction.

Method Typical Reactants Reaction Time Yield (%) Key Advantages Key Disadvantages
Classical Condensation Diethyl malonate, Substituted hydrazine6-8 hours40-80%Well-established, readily available starting materials.Long reaction times, moderate yields, often requires purification by recrystallization.
Microwave-Assisted Synthesis Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone10-30 minutes80-95%Rapid reaction rates, high yields, improved energy efficiency.Requires specialized microwave reactor, optimization of reaction conditions may be needed.
Three-Component Reaction 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines1-2 hours80-90%High efficiency, atom economy, and diversity of accessible structures.May require more complex starting materials.

Experimental Protocols

Classical Condensation: Synthesis of 1-Phenylpyrazolidine-3,5-dione

This method represents the traditional approach to constructing the pyrazolidine-3,5-dione ring.

Materials:

  • Diethyl malonate

  • Phenylhydrazine

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

  • Phenylhydrazine is then added to the reaction mixture, and the solution is refluxed for 6-8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 1-phenylpyrazolidine-3,5-dione.

Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones

This protocol highlights the efficiency of microwave irradiation in accelerating the synthesis.

Materials:

  • Diethyl malonate

  • Hydrazine hydrate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalytic amount of piperidine

Procedure:

  • In a microwave-safe vessel, diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine are mixed in ethanol.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.

  • After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 4,4-disubstituted pyrazolidine-3,5-dione.

One-Pot Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This method exemplifies a modern, efficient approach to generating complex pyrazolidine-3,5-dione analogs.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate

  • Trimethyl orthoformate

  • Primary amine (e.g., benzylamine)

  • Acetic acid (catalyst)

Procedure:

  • A mixture of methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the primary amine is prepared in a suitable solvent.

  • A catalytic amount of acetic acid is added.

  • The reaction mixture is heated under controlled microwave irradiation or conventional heating for 1-2 hours.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or column chromatography.

Visualizing Key Processes

To better illustrate the context of pyrazolidine-3,5-dione synthesis and application, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Synthetic Method (e.g., Microwave) start->reaction product Crude Product reaction->product purification Purification (e.g., Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization pure_product Pure Pyrazolidine-3,5-dione characterization->pure_product screening In Vitro Screening (e.g., Enzyme Assays) pure_product->screening in_vivo In Vivo Studies (Animal Models) screening->in_vivo data Biological Data in_vivo->data

Caption: Experimental workflow for the synthesis and evaluation of pyrazolidine-3,5-diones.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates phenylbutazone Phenylbutazone (Pyrazolidine-3,5-dione) phenylbutazone->cox inhibits

Caption: Phenylbutazone inhibits the cyclooxygenase (COX) pathway, reducing inflammation.

In Vivo Validation of In Vitro Results: A Comparative Guide for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione , a novel pyrazolidine-3,5-dione derivative, alongside experimentally validated analogs. Due to the absence of direct in vivo data for the target compound, this guide leverages existing in vitro and in vivo findings for structurally similar molecules to project its potential efficacy and guide future research. The information is presented to facilitate a comprehensive understanding of its anticipated biological activity and to provide a framework for its experimental validation.

Comparative Analysis of Pyrazolidine-3,5-dione Derivatives

The therapeutic potential of pyrazolidine-3,5-dione derivatives is often linked to their substituents. The target compound features a 1-phenyl group, a common feature in this class, and a 4-methylidene bridge to a substituted phenyl ring. The methoxybenzyl ether substituent on the phenyl ring at the 4-position is a key structural feature. The following tables compare the in vitro cytotoxicity of various pyrazolidine-3,5-dione derivatives against several cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyrazolidine-3,5-dione Derivatives (IC50, µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione Predicted--
1-Phenylpyrazolidine-3,5-dioneMCF-7~40[1][2]
4-Benzylidene-2-phenyloxazol-5(4H)-oneA54925 (CTC50, µg/ml)[3]
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (Compound 4u)MGC-8035.1[4][5]
EC-1097.8[4][5]
MCF-710.1[4][5]
SMMC-77219.2[4][5]

Table 2: In Vivo Efficacy of Selected Pyrazolidine-3,5-dione Analog

CompoundAnimal ModelTumor TypeDosageOutcomeReference
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (Compound 4u)Nude mice xenograftHuman gastric cancer (MGC-803)20 mg/kgSignificant tumor growth reduction[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of the target compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of a test compound.

  • Cell Preparation: Human cancer cells (e.g., MGC-803) are harvested during the exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) or Matrigel solution.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), aged 6-8 weeks, are used.

  • Tumor Cell Implantation: Approximately 5 × 10⁶ to 1 × 10⁷ cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper, calculated using the formula: (length × width²)/2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dosage and schedule.

  • Efficacy Evaluation: Tumor growth, body weight, and general health of the mice are monitored throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

The anticancer activity of pyrazolidine-3,5-dione derivatives is often associated with the induction of apoptosis and cell cycle arrest. A plausible mechanism of action involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (leading to apoptosis) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl] methylidene]-1-phenylpyrazolidine-3,5-dione Compound->Akt Inhibits

Caption: Predicted signaling pathway for the target compound.

The diagram above illustrates a hypothesized mechanism where the pyrazolidine-3,5-dione derivative inhibits the PI3K/Akt signaling pathway, a common target for anticancer drugs. This inhibition leads to the downstream activation of the apoptotic cascade.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation invitro_start Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (MTT Assay) invitro_start->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot for Akt, Caspases) cytotoxicity->mechanism invivo_start Xenograft Model Establishment mechanism->invivo_start Lead Compound Selection treatment Compound Treatment and Tumor Monitoring invivo_start->treatment analysis Tumor Analysis (Histology, Biomarkers) treatment->analysis

Caption: Experimental workflow for validation.

This workflow outlines the logical progression from initial in vitro screening of the compound to its subsequent validation in a more complex in vivo model. This systematic approach is essential for the preclinical development of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the pyrazolidine-3,5-dione derivative, GSK650394, a potent inhibitor of Serum/Glucocorticoid-regulated Kinase 1 (SGK1), against a panel of related kinases. The data presented herein is crucial for interpreting experimental results and predicting potential off-target effects.

GSK650394 has emerged as a valuable tool for investigating the physiological and pathological roles of SGK1. Its selectivity is a key attribute that allows for more precise dissection of SGK1-mediated signaling pathways. This guide summarizes the quantitative data on its inhibitory activity, details the experimental protocols for its assessment, and provides a visual representation of the relevant signaling pathway.

Comparative Analysis of Kinase Inhibition

The selectivity of GSK650394 was assessed against a panel of kinases from the AGC and CAMK families, which are closely related to SGK1. The compound demonstrates significant selectivity for SGK1 and its isoform SGK2 over other kinases, including the highly homologous Akt kinases.

Target Kinase% Inhibition at 1 µMIC50 (nM)Fold Selectivity vs. SGK1
SGK1 -62 1
SGK2-1031.7
Akt1 (PKBα)44>10,000>161
Akt2 (PKBβ)48>10,000>161
Akt3 (PKBγ)26>10,000>161
p70S6K21>10,000>161
PKA33>10,000>161
MSK118>10,000>161
ROCKII10>10,000>161
CAMKKα22>10,000>161
CAMKKβ19>10,000>161
PDK110>10,000>161

Data sourced from Sherk et al., Cancer Research, 2008.[1]

Experimental Protocols

The following section details the methodology used to determine the inhibitory activity of GSK650394.

In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)

The inhibitory activity of GSK650394 against various kinases was determined using a Scintillation Proximity Assay (SPA). This robust and sensitive method measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific peptide substrate by the kinase.

Materials:

  • Recombinant human kinases (SGK1, SGK2, Akt1, Akt2, Akt3, p70S6K, PKA, MSK1, ROCKII, CAMKKα, CAMKKβ, PDK1)

  • GSK650394 (test compound)

  • [γ-33P]ATP

  • Biotinylated peptide substrate specific for each kinase

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, 0.01% Brij 35)

  • 96-well microplates

Procedure:

  • A reaction mixture was prepared in a 96-well plate containing the assay buffer, the respective recombinant kinase, and the biotinylated peptide substrate.

  • GSK650394 was added to the wells at varying concentrations. A control with DMSO (vehicle) was also included.

  • The kinase reaction was initiated by the addition of [γ-33P]ATP.

  • The plates were incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the peptide substrate.

  • The reaction was stopped by the addition of a solution containing EDTA and the streptavidin-coated SPA beads.

  • The plates were incubated for a further period to allow the biotinylated (and now radiolabeled) peptide to bind to the SPA beads.

  • The amount of radioactivity incorporated into the peptide was measured using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads results in the emission of light, which is proportional to the kinase activity.

  • The percentage of inhibition was calculated relative to the DMSO control, and IC50 values were determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

SGK_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits SGK1 SGK1 PIP3->SGK1 Recruits PDK1->Akt Phosphorylates (Thr308) PDK1->SGK1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits SGK1->FOXO Inhibits Cell_Survival Cell Survival & Growth GSK3b->Cell_Survival FOXO->Cell_Survival GSK650394 GSK650394 GSK650394->SGK1 Inhibits Growth_Factor Growth Factor Growth_Factor->RTK

Caption: SGK/Akt Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase - Peptide Substrate - [γ-33P]ATP - GSK650394 reaction_setup Set up Kinase Reaction in 96-well plate reagents->reaction_setup incubation Incubate at RT reaction_setup->incubation stop_reaction Stop Reaction & Add SPA Beads incubation->stop_reaction measurement Measure Radioactivity (Scintillation Counter) stop_reaction->measurement analysis Data Analysis: - % Inhibition - IC50 Determination measurement->analysis

Caption: In Vitro Kinase Assay Workflow.

References

Safety Operating Guide

Proper Disposal of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the compound with appropriate personal protective equipment (PPE). Given that pyrazolone derivatives can be pharmacologically active, treating this compound as potentially hazardous is a necessary precaution.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or safety goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or under a fume hood.

II. Disposal Procedures

The appropriate disposal method depends on the quantity of the waste. Under no circumstances should this compound be disposed of down the drain.

A. Small Quantities (e.g., residual amounts in vials, on spatulas):

For trace amounts of the compound, controlled evaporation in a fume hood is a permissible option in some institutions.

Experimental Protocol for Disposal of Small Quantities:

  • Place the open container with the residual compound in a shallow, chemically resistant dish (e.g., a glass petri dish or an evaporating dish).

  • Position the dish in the back of a certified chemical fume hood.

  • Allow the solvent (if any) and the compound to evaporate completely.

  • Once dry, the container can be disposed of as solid chemical waste.

B. Large Quantities (e.g., unused reagent, reaction mixtures):

Bulk quantities of the compound, whether in solid form or dissolved in a solvent, must be disposed of as hazardous chemical waste.

Experimental Protocol for Disposal of Large Quantities:

  • Transfer the waste into a designated and properly labeled "Non-Halogenated Organic Liquid Waste" or "Solid Organic Waste" container.

  • Ensure the waste container is made of a compatible material (e.g., glass or high-density polyethylene).

  • Securely cap the waste container.

  • Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

III. Decontamination and Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated, preferably under a fume hood.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place the absorbed liquid or the solid spill into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.

DisposalWorkflow start Start: Assess Waste quantity Determine Quantity of Waste start->quantity small_quant Small Quantity (e.g., residue) quantity->small_quant < 1g large_quant Large Quantity (e.g., bulk material) quantity->large_quant >= 1g evaporation Controlled Evaporation in Fume Hood small_quant->evaporation waste_collection Collect in Designated Organic Waste Container large_quant->waste_collection end_proc End of Procedure evaporation->end_proc ehs_pickup Arrange for EHS Pickup waste_collection->ehs_pickup ehs_pickup->end_proc

Disposal decision workflow.

V. Signaling Pathway for Safe Handling and Disposal

This diagram outlines the critical steps and considerations from initial handling to final disposal, emphasizing safety at each stage.

SafetyPathway cluster_prep Preparation cluster_disposal Disposal Action cluster_final Final Steps ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood segregate Segregate Waste (Non-Halogenated Organic) fume_hood->segregate label_waste Label Waste Container Clearly and Accurately segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_contact Contact EHS for Waste Pickup store_waste->ehs_contact document Document Waste (Logbook/Inventory) ehs_contact->document

Essential Safety and Logistical Information for Handling (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of the novel research compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. Due to the limited availability of specific toxicological data for this compound, a cautious approach is paramount. The following procedures are based on general best practices for handling new or uncharacterized chemical substances and information available for structurally related compounds.

Personal Protective Equipment (PPE)

The toxicological properties of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione have not been fully investigated. Therefore, robust personal protective equipment is essential to minimize exposure. The Safety Data Sheet for a related compound, 4,4-Dimethyl-1-phenyl-3-pyrazolidone, indicates potential for skin and respiratory tract irritation.

Table 1: Recommended Personal Protective Equipment

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95/FFP2 respirator (if not in a ventilated enclosure)
Solution Preparation and Handling Chemical splash gogglesNitrile or neoprene glovesLaboratory coatUse in a certified chemical fume hood
Experimental Procedures Chemical splash gogglesNitrile or neoprene glovesLaboratory coatUse in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Review SDS/Safety Info b Don Appropriate PPE a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Glassware e->f g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i

Caption: Safe handling workflow for a novel research compound.

Step-by-Step Protocol:

  • Information Review: Before handling the compound, thoroughly review this safety guide and any available chemical safety information.

  • Engineering Controls: All work with the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Aliquoting:

    • Perform these tasks in a ventilated enclosure or a chemical fume hood to prevent the dispersion of fine powders.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.

  • Experimental Use:

    • Keep all containers with the compound sealed when not in use.

    • Handle solutions with care to prevent spills and splashes.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Follow the disposal plan outlined below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Chemical Waste:

    • All solutions and unused solid material containing (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione should be collected in a designated, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as solid hazardous waste.

    • Place these materials in a designated, labeled waste bag or container within the fume hood.

  • Glassware:

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.

By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and ensure the safe and effective use of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione in the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.